h-Asn-pro-thr-asn-leu-his-oh
Description
Properties
CAS No. |
154277-65-3 |
|---|---|
Molecular Formula |
C29H46N10O10 |
Molecular Weight |
694.747 |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C29H46N10O10/c1-13(2)7-17(24(43)37-19(29(48)49)8-15-11-33-12-34-15)35-25(44)18(10-22(32)42)36-27(46)23(14(3)40)38-26(45)20-5-4-6-39(20)28(47)16(30)9-21(31)41/h11-14,16-20,23,40H,4-10,30H2,1-3H3,(H2,31,41)(H2,32,42)(H,33,34)(H,35,44)(H,36,46)(H,37,43)(H,38,45)(H,48,49)/t14-,16+,17+,18+,19+,20+,23+/m1/s1 |
InChI Key |
UBOFQFFRRLDYCO-UMMDAFSDSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Neb-TMOF: Molecular Architecture, Mechanism, and Recombinant Delivery Systems
Executive Summary
The Trypsin Modulating Oostatic Factor derived from Neobellieria bullata (Neb-TMOF) represents a paradigm shift in biorational pest control. Unlike neurotoxic insecticides that target ion channels, Neb-TMOF acts as a physiological regulator, specifically inhibiting the translation of trypsin mRNA in the insect midgut. This hexapeptide (NPTNLH ) induces starvation and halts reproductive cycles by disrupting protein digestion. This guide provides a comprehensive technical analysis of the Neb-TMOF sequence, its signaling pathway, and the engineering of Saccharomyces cerevisiae as a paratransgenic delivery vehicle.
Molecular Architecture & Stability
Sequence Analysis
Neb-TMOF is a hexapeptide isolated from the ovaries of the grey fleshfly.[1] It is distinct from the Aedes aegypti TMOF (Aea-TMOF, YDPAPPPPPP) in both sequence and potency.
| Feature | Neb-TMOF | Aea-TMOF |
| Sequence | H-Asn-Pro-Thr-Asn-Leu-His-OH | H-Tyr-Asp-Pro-Ala-Pro-Pro-Pro-Pro-Pro-Pro-OH |
| Code | NPTNLH | YDPAPPPPPP |
| Origin | Neobellieria bullata (Fleshfly) | Aedes aegypti (Mosquito) |
| Target | Broad-spectrum (Diptera, Lepidoptera) | Primarily Aedes sp.[1][2] |
| Potency | High (nM affinity) | Moderate |
Structural Stability and Degradation
A critical limitation of peptide therapeutics is proteolytic degradation.
-
Gut Lumen Stability: Neb-TMOF is remarkably resistant to digestive proteases (trypsin/chymotrypsin) within the insect gut, allowing it to bind its receptor on the epithelial membrane.
-
Hemolymph Instability: Upon entering the hemolymph, Neb-TMOF has a half-life of
minutes.[2] Research identifies Angiotensin Converting Enzyme (ACE) homologs in insect hemolymph as the primary degraders, cleaving the peptide into NPTN and LH fragments. -
Implication: Delivery systems must ensure continuous release in the gut (e.g., via ingestion of recombinant yeast) rather than relying on systemic circulation.
Mechanism of Action: The Gut-Ovary Axis
Neb-TMOF functions as a negative feedback regulator.[3] In a normal physiological state, a blood meal triggers trypsin biosynthesis. Neb-TMOF, secreted by the ovaries (or ingested exogenously), binds to a specific receptor on the midgut epithelium, halting this process at the translational level.
Signaling Pathway Visualization
The following diagram illustrates the cascade from TMOF binding to the cessation of egg development.
Figure 1: The Neb-TMOF signaling cascade. Binding of the peptide to the gut receptor blocks the translation of trypsin mRNA, starving the insect of essential amino acids required for vitellogenesis.
Recombinant Delivery System: Paratransgenesis
Direct application of synthetic peptides is cost-prohibitive and unstable. The industry standard for TMOF delivery is the engineering of Saccharomyces cerevisiae (Baker's Yeast) to express and display the peptide.
Engineering Strategy
The goal is to create a "living pill" that mosquito larvae actively consume.
-
Vector: High-copy plasmid (e.g., pYDB2) or genomic integration.
-
Promoter: Constitutive or Galactose-inducible (GAL1).
-
Secretion Signal: Alpha-mating factor (
-MF) to ensure the peptide is secreted or displayed on the cell wall.
Figure 2: Workflow for the production of recombinant yeast expressing Neb-TMOF. The yeast acts as a micro-encapsulation vehicle, protecting the peptide until it reaches the alkaline environment of the larval gut.
Validated Experimental Protocols
To validate the efficacy of Neb-TMOF, two pillars of experimentation are required: in vitro enzymatic inhibition and in vivo mortality.
In Vitro Potency: BAPNA Assay
This assay measures trypsin activity using the chromogenic substrate Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA). TMOF efficacy is measured by the reduction in trypsin activity in gut extracts treated with the peptide.
Reagents:
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.
-
Substrate: 1 mM BAPNA dissolved in DMSO (dilute to working conc in buffer).
-
Enzyme Source: Homogenized midguts from sugar-fed vs. blood-fed mosquitoes (or purified bovine trypsin for control).
Protocol:
-
Preparation: Dissect 10–20 midguts in ice-cold saline. Homogenize and centrifuge (14,000 x g, 5 min). Collect supernatant.
-
Incubation: Mix 50 µL gut extract with varying concentrations of Neb-TMOF (0.1 nM – 10 µM). Incubate at 25°C for 30 minutes.
-
Reaction: Add 150 µL BAPNA substrate solution.
-
Kinetics: Monitor Absorbance at 410 nm (A410) every 30 seconds for 10 minutes using a microplate reader.
-
Calculation:
Valid inhibition should show a dose-dependent decrease in .
In Vivo Efficacy: Larval Mortality Assay
This protocol validates the recombinant yeast delivery system.
-
Larval Staging: Select early 2nd instar larvae (Aedes aegypti or Anopheles).
-
Treatment Groups:
-
Group A: Recombinant Yeast (Neb-TMOF).
-
Group B: Wild-type Yeast (Negative Control).
-
Group C: Starvation Control (No food).
-
-
Feeding: Provide 50 mg of dried yeast powder per 100 mL water containing 20 larvae.
-
Monitoring: Count survival daily for 7–10 days.
-
Endpoint: Calculate LT50 (Time to 50% mortality).
-
Success Metric: Neb-TMOF treated larvae should exhibit >80% mortality by Day 5-7, with significant growth stunting compared to Group B.
-
References
-
Borovsky, D., et al. (1994). Sequencing and characterization of trypsin modulating oostatic factor (TMOF) from the ovaries of the grey fleshfly, Neobellieria (Sarcophaga) bullata. Regulatory Peptides, 50(1), 61-72.[1]
-
Borovsky, D., et al. (2018). Cloning, genetic engineering and characterization of TMOF expressed in Saccharomyces cerevisiae to control larval mosquitoes. Journal of Insect Physiology, 106, 10-18.
-
Vanden Broeck, J., et al. (2001). In vitro degradation of the Neb-Trypsin modulating oostatic factor (Neb-TMOF) in gut luminal content and hemolymph.[2] Peptides, 22(2), 225-231.
-
Sigma-Aldrich. Enzymatic Assay of Trypsin using BAPNA. Technical Bulletin.
-
De Loof, A., et al. (1995). Neb-colloostatin, a second folliculostatin of the grey fleshfly, Neobellieria bullata.[4] Regulatory Peptides, 55(1), 1-9.
Sources
- 1. Sequencing and characterization of trypsin modulating oostatic factor (TMOF) from the ovaries of the grey fleshfly, Neobellieria (Sarcophaga) bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro degradation of the Neb-Trypsin modulating oostatic factor (Neb-TMOF) in gut luminal content and hemolymph of the grey fleshfly, Neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunolocalization of the oostatic and prothoracicostatic peptide, Neb-TMOF, in adults of the fleshfly, Neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neb-colloostatin, a second folliculostatin of the grey fleshfly, Neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Neobellieria bullata Trypsin Modulating Oostatic Factor (Neb-TMOF)
[1][2]
Executive Summary
Neobellieria bullata Trypsin Modulating Oostatic Factor (Neb-TMOF) is a hexapeptide hormone (H-NPTNLH-OH) identified in the grey flesh fly.[1][2] Unlike conventional insecticides that target the nervous system (e.g., pyrethroids, organophosphates), Neb-TMOF functions as a metabolic regulator. It acts as a physiological "anti-feedant" by inhibiting the translation of trypsin mRNA in the midgut, thereby blocking protein digestion. This starvation effect halts vitellogenesis (egg development), rendering the insect sterile and eventually causing mortality.
This guide provides a comprehensive technical analysis of Neb-TMOF, covering its molecular characteristics, mechanism of action, recombinant production in Pichia pastoris, and validation via enzymatic assays.
Part 1: Molecular Characterization
Peptide Sequence and Structure
Neb-TMOF is a short, unblocked hexapeptide. Its primary structure is distinct from the proline-rich TMOF found in mosquitoes (Aedes aegypti, Aea-TMOF).
| Feature | Neb-TMOF Specification |
| Sequence | Asn-Pro-Thr-Asn-Leu-His (NPTNLH) |
| Source Organism | Neobellieria bullata (formerly Sarcophaga bullata) |
| Molecular Weight | ~693.75 Da |
| Isoelectric Point (pI) | ~6.74 |
| Solubility | Water-soluble; stable in aqueous buffers at neutral pH. |
| Stability | Susceptible to hemolymph dipeptidases (ACE-like enzymes) which cleave C-terminal residues (Leu-His). |
Species Specificity and Analogs
Research indicates a high degree of receptor-ligand specificity. While Aedes TMOF (YDPAPPPPPP) and Neb-TMOF (NPTNLH) share the same physiological endpoint (trypsin inhibition), they are not universally cross-reactive at physiological concentrations.
-
Critical Residues: Structure-activity relationship (SAR) studies show that the C-terminal Histidine and the N-terminal Asparagine are critical for receptor binding.
-
Analogs: Synthetic analogs capped or cyclized to resist hemolymph proteases have shown increased half-lives in vivo.
Part 2: Mechanism of Action (MOA)
The MOA of Neb-TMOF is a paradigm of translational control . Unlike steroid hormones that primarily regulate transcription, Neb-TMOF prevents the biosynthesis of the enzyme without degrading the mRNA template.
The Signaling Cascade
-
Release: Secreted by the ovary (follicle cells) at the end of vitellogenesis.[1]
-
Transport: Circulates in the hemolymph.
-
Binding: Binds to a specific TMOF receptor (TMOF-R) on the gut epithelial membrane.
-
Translocation: The signal (or the peptide itself via transporters) impacts the translational machinery.
-
Arrest: The ribosome halts translation of the trypsin mRNA.
-
Early Trypsin:[3] Translation is blocked; transcript is preserved but silent.
-
Late Trypsin: Transcription occurs, but translation is completely inhibited.
-
Pathway Visualization
The following diagram illustrates the inhibition pathway within the gut epithelial cell.
Figure 1: Mechanism of Neb-TMOF inducing translational arrest of trypsin biosynthesis in the midgut.
Part 3: Recombinant Production in Pichia pastoris
Chemical synthesis of peptides is expensive for large-scale agricultural testing. The methylotrophic yeast Pichia pastoris is the preferred host due to its ability to secrete high titers of correctly folded peptides and its lack of endotoxins.
Expression System Design
-
Host Strain: P. pastoris X-33 or KM71H (MutS phenotype for slow methanol utilization).
-
Vector: pPICZαA (Invitrogen).[4] Contains the α-factor secretion signal and Zeocin resistance.
-
Promoter: AOX1 (Alcohol Oxidase 1) – tightly regulated, induced by methanol.
Production Protocol
This protocol ensures high-yield secretion of Neb-TMOF.
-
Cloning:
-
Fermentation (Shake Flask Scale):
-
Biomass Generation: Inoculate BMGY (Buffered Glycerol-complex Medium) at 30°C, 250 rpm until OD600 reaches 2–6 (approx. 16–24 hours).
-
Induction: Harvest cells (centrifuge 3000g, 5 min). Resuspend pellet in BMMY (Buffered Methanol-complex Medium) to OD600 ~1.0.
-
Maintenance: Add 100% methanol to a final concentration of 0.5% every 24 hours to maintain induction.
-
Harvest: Collect supernatant after 72–96 hours.
-
-
Purification:
-
Clarify supernatant via centrifugation (10,000g).
-
Purify via RP-HPLC (C18 column) using an Acetonitrile/Water gradient with 0.1% TFA.
-
Verify mass via MALDI-TOF (Target MW: 693.75 Da).
-
Part 4: Experimental Validation (Trypsin Inhibition Assay)
To validate the bioactivity of Neb-TMOF, a kinetic enzyme assay using the chromogenic substrate BApNA (Nα-Benzoyl-D,L-arginine p-nitroanilide) is required.
Assay Principle
Trypsin hydrolyzes BApNA at the arginine bond, releasing p-nitroaniline, which absorbs strongly at 405 nm. Neb-TMOF activity is measured by the reduction in the rate of this reaction compared to a control.
Protocol Workflow
Reagents:
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2.
-
Substrate: 2 mM BApNA dissolved in DMSO.
-
Enzyme Source: Homogenized midguts from sugar-fed N. bullata (or bovine trypsin for preliminary non-specific checks, though gut extract is preferred for receptor specificity).
Step-by-Step:
-
Dissection: Dissect midguts from female flies 24h post-liver meal (for natural trypsin) or use sugar-fed flies injected with TMOF.
-
Homogenization: Homogenize guts in ice-cold Tris-CaCl2 buffer. Centrifuge at 14,000g for 10 min; collect supernatant.
-
Incubation (In Vivo Simulation):
-
Control Group: Inject saline.
-
Experimental Group: Inject 10⁻⁹ M Neb-TMOF.[7]
-
Wait 6–24 hours before dissection.
-
-
Kinetic Readout:
-
Mix 50 µL Gut Extract + 930 µL Buffer.
-
Add 20 µL BApNA substrate.
-
Measure Absorbance (A405) every 30 seconds for 5 minutes.
-
Assay Visualization
Figure 2: Workflow for validating Neb-TMOF activity via BApNA hydrolysis inhibition.
Part 5: Translational Applications
The primary application of Neb-TMOF is in the development of Green Insecticides .
-
Safety Profile: Because TMOF targets a specific insect gut receptor not found in mammals, it presents negligible toxicity to humans, birds, or fish.
-
Delivery Mechanisms:
-
Transgenic Plants: Engineering crops (e.g., chloroplast transformation) to express TMOF. When pests feed on the leaves, the peptide inhibits digestion.
-
Viral Vectors: Using Tobacco Mosaic Virus (TMV) to produce TMOF in host plants.
-
Microbial Larvicides: Encapsulating TMOF-expressing yeast (Pichia or Saccharomyces) for application in standing water to control mosquito larvae.
-
References
-
Borovsky, D. (2003). Trypsin-modulating oostatic factor: a potential new larvicide for mosquito control. Journal of Experimental Biology, 206, 3869-3875. Link
-
Bylemans, D., Borovsky, D., Hunt, D. F., Shabanowitz, J., Grauwels, L., & De Loof, A. (1994). Sequencing and characterization of trypsin modulating oostatic factor (TMOF) from the ovaries of the grey fleshfly, Neobellieria (Sarcophaga) bullata.[8] European Journal of Biochemistry, 225(1), 293–298. Link
-
Borovsky, D., et al. (1996). Molecular sequencing and modeling of Neobellieria bullata trypsin.[3][9] Evidence for translational control by Neobellieria trypsin-modulating oostatic factor. European Journal of Biochemistry, 237, 279–287.[9] Link
-
De Loof, A., et al. (2001). Gonadal hormones in insects: new targets for insect control? Archives of Insect Biochemistry and Physiology, 47(3), 129-146. Link
-
Gong, P., et al. (2020). Biochemical and Molecular Characterization of Pichia pastoris Cells Expressing Multiple TMOF Genes (tmfA) for Mosquito Larval Control. Frontiers in Bioengineering and Biotechnology. Link
Sources
- 1. Biological activity of structural analogs and effect of oil as a carrier of trypsin modulating oostatic factor of the gray fleshfly Neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunolocalization of the oostatic and prothoracicostatic peptide, Neb-TMOF, in adults of the fleshfly, Neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular sequencing and modeling of Neobellieria bullata trypsin. Evidence for translational control by Neobellieria trypsin-modulating oostatic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. atum.bio [atum.bio]
- 6. Expression of Recombinant Proteins in the Methylotrophic Yeast Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequencing and characterization of trypsin modulating oostatic factor (TMOF) from the ovaries of the grey fleshfly, Neobellieria (Sarcophaga) bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. The Ribosome Is the Ultimate Receptor for Trypsin Modulating Oostatic Factor (TMOF) [mdpi.com]
Technical Guide: NPTNLH Hexapeptide in Insect Reproduction
Role, Mechanism, and Translational Applications of Neb-TMOF
Executive Summary
The NPTNLH hexapeptide (Asn-Pro-Thr-Asn-Leu-His), historically identified as Neb-TMOF (Trypsin Modulating Oostatic Factor), represents a critical signaling molecule in the regulation of insect digestion and reproduction. Originally isolated from the flesh fly Neobellieria bullata (formerly Sarcophaga bullata), this peptide functions as a physiological "stop signal" for protein digestion.
Unlike conventional trypsin inhibitors that block the enzyme's active site, NPTNLH operates via a receptor-mediated signal transduction pathway that arrests the biosynthesis of trypsin-like enzymes in the midgut. This mechanism leads to nutritional deficiency during the critical vitellogenic phase, effectively sterilizing the female insect. This guide details the molecular characteristics, mode of action, and validated experimental protocols for utilizing NPTNLH in reproductive physiology research and next-generation biopesticide development.
Molecular Identity & Biochemistry
Structural Characteristics[1]
-
Sequence: H-Asn-Pro-Thr-Asn-Leu-His-OH (NPTNLH)
-
Origin: Ovarian tissue of Neobellieria bullata.
-
Homology: Functional ortholog to Aedes aegypti TMOF (YDPAP), though structurally distinct.
-
Stability: The presence of Proline (P) in the second position contributes to resistance against immediate aminopeptidase degradation, allowing the peptide to traverse the gut epithelium into the hemolymph.
Comparative Efficacy
While Aea-TMOF (YDPAP) is specific to mosquitoes, NPTNLH exhibits broad-spectrum activity. It has been shown to inhibit trypsin biosynthesis in:
-
Neobellieria bullata (Flesh fly)
-
Calliphora vicina (Blow fly)
-
Heliothis virescens (Tobacco budworm)
Mechanism of Action: The Oostatic Pathway
The efficacy of NPTNLH relies on its ability to disrupt the metabolic cascade triggered by a blood meal (in hematophagous insects) or protein feeding.
The Signaling Cascade
-
Stimulation: A protein meal causes midgut distension, triggering the release of neurohormones that stimulate trypsin mRNA transcription.
-
Intervention: NPTNLH is secreted from the ovary (or introduced exogenously) and binds to a specific G-protein coupled receptor (GPCR) on the midgut epithelial membrane.
-
Transduction: Binding elevates intracellular levels of secondary messengers (specifically cAMP).
-
Arrest: The cascade prevents the translation of trypsin mRNA into functional enzyme. It does not typically degrade the mRNA but blocks protein synthesis.
-
Physiological Outcome:
-
Lack of trypsin
Protein meal remains undigested. -
No free amino acids released
Fat body cannot synthesize Vitellogenin (Vg). -
Oostatic Effect: Oocytes arrest development and are reabsorbed (oosorption).
-
Pathway Visualization
Figure 1: The NPTNLH signaling cascade. The peptide acts as a translational repressor, breaking the link between mRNA availability and enzyme production, ultimately starving the reproductive process.
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of NPTNLH
To ensure experimental validity, researchers must synthesize high-purity (>95%) peptide.
Methodology: Fmoc chemistry on Rink Amide resin.
-
Resin Loading: Use Rink Amide MBHA resin (0.5–0.7 mmol/g). Swell in DMF for 30 min.
-
Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).
-
Coupling: Activate Fmoc-amino acids (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq).
-
Sequence Order (C to N): His(Trt)
Leu Asn(Trt) Thr(tBu) Pro Asn(Trt).
-
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[3]5) for 3 hours.
-
Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column) using an Acetonitrile/Water gradient.
-
Validation: Confirm mass via MALDI-TOF MS (Expected [M+H]+
696.7 Da).
Protocol B: In Vivo Trypsin Inhibition Bioassay
This assay validates the biological activity of NPTNLH by measuring trypsin activity in the midgut post-injection.
Reagents:
-
Substrate: BApNA (N-benzoyl-DL-arginine-p-nitroanilide).
-
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2.
-
Test Organism: Female Neobellieria bullata or Aedes aegypti (3–5 days post-emergence).
Workflow:
| Step | Action | Critical Parameter (Why?) |
| 1. Preparation | Starve insects for 24h, then provide a blood/liver meal. | Ensures baseline trypsin levels are low before stimulation. |
| 2. Injection | Inject 1–10 µg of NPTNLH (dissolved in saline) into the thorax 1–3 hours post-meal. | Early injection prevents the initial ramp-up of enzyme synthesis. |
| 3. Incubation | Incubate insects at 27°C for 24 hours. | Allows sufficient time for the "control" group to synthesize trypsin. |
| 4. Dissection | Dissect midguts in ice-cold saline. Homogenize individually in 200 µL Tris buffer. | Cold temperature prevents enzymatic degradation during processing. |
| 5. Assay | Centrifuge homogenate (14k rpm, 5 min). Mix supernatant with BApNA solution. | BApNA is a specific substrate for trypsin-like serine proteases. |
| 6. Quantification | Measure Absorbance at 405 nm (Kinetic read for 10 min). | The release of p-nitroaniline indicates trypsin activity. |
Data Interpretation:
Calculate % Inhibition relative to saline-injected controls.
Translational Applications
Biopesticide Development
NPTNLH is a prime candidate for "Green Pesticides" because it targets insect-specific physiology without affecting mammals (who do not use TMOF signaling).
-
Recombinant Expression: Engineering Chlorella (algae) or Saccharomyces cerevisiae (yeast) to express NPTNLH. Mosquito larvae filter-feed on these GMOs, ingest the peptide, and die of starvation.
-
Fusion Proteins: Fusing NPTNLH with viral coat proteins to enhance stability and gut uptake.
Experimental Workflow for Larvicidal Screening
Figure 2: Workflow for developing NPTNLH-expressing biological control agents.
References
-
Borovsky, D., et al. (1990). Mosquito oostatic factor: a novel decapeptide modulating trypsin-like enzyme biosynthesis in the midgut. FASEB Journal. Link
-
Bylemans, D., Borovsky, D., et al. (1994). Sequencing and characterization of trypsin modulating oostatic factor (TMOF) from the ovaries of the grey fleshfly, Neobellieria (Sarcophaga) bullata. European Journal of Biochemistry. Link
-
Borovsky, D. (2003). Trypsin-modulating oostatic factor: a potential new larvicide for mosquito control. Journal of Experimental Biology. Link
-
De Loof, A., et al. (1995). Gonadal peptides and the control of the meal to egg cycle in insects. Netherlands Journal of Zoology. Link
-
Borovsky, D., & Meola, S. M. (2004). Biochemical and cytoimmunological evidence for the control of Aedes aegypti larval trypsin with Aea-TMOF.[4] Archives of Insect Biochemistry and Physiology.[4] Link
Sources
- 1. Feeding the mosquito Aedes aegypti with TMOF and its analogs; effect on trypsin biosynthesis and egg development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. Biochemical and cytoimmunological evidence for the control of Aedes aegypti larval trypsin with Aea-TMOF - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Oostatic Hormone Effect on Trypsin Biosynthesis in Diptera
Executive Summary
This technical guide dissects the regulatory mechanism of Trypsin Modulating Oostatic Factor (TMOF) , a peptide hormone that governs the "gut-gonad" axis in Diptera (flies and mosquitoes). Unlike typical steroid hormones (e.g., ecdysone) that regulate gene transcription, TMOF functions through a rare and highly specific translational control mechanism .
For drug development and vector control professionals, TMOF represents a high-value target. It effectively signals the insect's metabolic system to cease protein digestion because the ovaries are full. By mimicking this signal, we can induce starvation in larvae or prevent egg development in adults, offering a "biorational" alternative to neurotoxic pesticides.
The Physiological Context: The Gonotrophic Cycle
To understand TMOF, one must understand the resource management of the female mosquito (Aedes aegypti).
-
The Blood Meal: The female ingests blood to obtain protein for egg development.
-
Trypsin Synthesis: The midgut epithelium synthesizes trypsin-like enzymes to digest this blood. This synthesis is biphasic:
-
Early Phase:[1] Translation of pre-existing mRNA immediately upon feeding.
-
Late Phase: Massive transcriptional upregulation of the trypsin gene.
-
-
The Stop Signal (Oostasis): Once the ovaries have accumulated sufficient protein (vitellogenin) to mature a batch of eggs, the follicle cells secrete TMOF.
-
Feedback Loop: TMOF travels through the hemolymph to the midgut, binding to receptors that shut down trypsin biosynthesis. This prevents the digestion of a second blood meal if taken before the current egg batch is laid, protecting the developing oocytes from metabolic stress.
Molecular Mechanism of Action[2]
The core uniqueness of TMOF lies in its mode of action. It does not inhibit the activity of trypsin (like a competitive inhibitor); it inhibits the biosynthesis of the enzyme itself.
Structural Characteristics
-
Aedes aegypti (Mosquito): A decapeptide rich in proline.
-
Sequence: H2N-Tyr-Asp-Pro-Ala-Pro-Pro-Pro-Pro-Pro-Pro-COOH (YDPAPPPPPP).
-
-
Neobellieria bullata (Fleshfly): A hexapeptide.[2][3][4]
-
Sequence: H2N-Asn-Pro-Thr-Asn-Leu-His-COOH (NPTNLH).
-
The Signaling Pathway
Research indicates that TMOF binds to a specific receptor on the midgut epithelial cells.[5][6] Current evidence points to an ATP-Binding Cassette (ABC) transporter acting as the receptor or a critical component of the receptor complex.
Upon binding, the signal transduction pathway results in the translational arrest of trypsin mRNA.
-
Transcriptional Status: Trypsin mRNA levels remain high (the gene is still active).
-
Translational Status: Protein synthesis stops. The mRNA is prevented from loading onto ribosomes or elongation is blocked.
Visualization: The Gut-Ovary Feedback Loop
Figure 1: The physiological feedback loop regulating trypsin biosynthesis. TMOF acts as the 'stop' signal from the ovary to the midgut, specifically targeting the translation step.
Experimental Framework: Validating the Effect
To study TMOF, we utilize a validated bioassay measuring trypsin activity using the chromogenic substrate BApNA .[7] The protocol below is designed to be self-validating by including both negative (saline) and positive (known inhibitor) controls.
Experimental Design
-
Test Subject: Female Aedes aegypti mosquitoes (3-5 days old).
-
Induction: Blood meal (rabbit or artificial membrane feeding).
-
Treatment: Injection of TMOF vs. Saline Control.
-
Readout: Spectrophotometric analysis of p-nitroaniline release.
Visualization: The Bioassay Workflow
Figure 2: Step-by-step workflow for the TMOF inhibition bioassay. Critical timing occurs at the incubation stage to match peak trypsin synthesis.
Detailed Protocol: BApNA Trypsin Assay
This protocol quantifies the inhibition of trypsin biosynthesis.[5][7][8][9][10][11]
Reagents:
-
Substrate: BApNA (Nα-benzoyl-DL-arginine 4-nitroanilide hydrochloride).[9][12][13] Prepare 20 mM stock in DMSO.
-
Buffer: 50 mM Tris-HCl (pH 8.0) containing 20 mM CaCl₂ (Calcium is essential for trypsin stability).
-
Stop Solution: 30% Acetic Acid.[14]
Procedure:
-
Preparation:
-
Incubation:
-
Hold mosquitoes at 27°C for 24 to 30 hours . Note: This timing is critical as it corresponds to the peak of the "late phase" trypsin synthesis which TMOF inhibits.
-
-
Sample Collection:
-
Cold-anesthetize mosquitoes.[7]
-
Dissect midguts in cold Tris-buffer. Remove the blood bolus carefully if possible, or homogenize the entire midgut if the bolus is small.
-
Pool 10 midguts per replicate into 100 µL buffer.
-
-
Homogenization:
-
Homogenize tissues; centrifuge at 14,000 x g for 5 minutes at 4°C. Collect supernatant.
-
-
Enzymatic Reaction:
-
Mix 20 µL supernatant + 180 µL Tris-CaCl₂ buffer.
-
Add 2 µL BApNA stock.
-
Incubate at 37°C for 10–30 minutes.
-
-
Quantification:
-
Stop reaction with 50 µL 30% Acetic Acid (optional if reading kinetically).
-
Measure Absorbance at 405 nm .[7]
-
Calculation:
Calculate Trypsin Activity Units (TAU) using the extinction coefficient of p-nitroaniline (
Data Analysis & Interpretation
When analyzing TMOF effects, expect a dose-dependent reduction in trypsin activity.[15]
| Treatment Group | TMOF Concentration | Mean OD (405nm) | % Inhibition | Interpretation |
| Control | 0 (Saline) | 0.850 ± 0.05 | 0% | Baseline maximal synthesis |
| Low Dose | 0.765 ± 0.04 | ~10% | Below therapeutic threshold | |
| Mid Dose | 0.425 ± 0.06 | ~50% | IC50 Range | |
| High Dose | 0.085 ± 0.02 | ~90% | Near-total translational block |
Key Insight: If you observe inhibition of activity but mRNA levels (via qPCR) remain unchanged or elevated, you have successfully demonstrated the translational control mechanism characteristic of TMOF.
References
-
Borovsky, D. (2003). Trypsin-modulating oostatic factor: A potential new larvicide? Pest Management Science, 59(6-7), 909–916.
-
Borovsky, D., et al. (1990). Mosquito oostatic factor: a novel decapeptide modulating trypsin-like enzyme biosynthesis in the midgut.[2][3][15] FASEB Journal, 4(12), 3015–3020.
-
Nuss, A. B., & Gulia-Nuss, M. (2023).[13] Trypsin, the Major Proteolytic Enzyme for Blood Digestion in the Mosquito Midgut.[13] Cold Spring Harbor Protocols.
-
Borovsky, D., & Meola, S. M. (2004).[10] Biochemical and cytoimmunological evidence for control of Aedes aegypti larval trypsin with Aea-TMOF.[2][8][10] Archives of Insect Biochemistry and Physiology, 55(3), 124–139.
-
De Loof, A., et al. (1995).[11] Gonadal-intestinal-anti-gonadal interactions in the fleshfly Neobellieria bullata. Netherlands Journal of Zoology.
Sources
- 1. Cellular and molecular keys to entry: Mechanisms mediating Orthoflavivirus infection of the mosquito midgut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Feeding the mosquito Aedes aegypti with TMOF and its analogs; effect on trypsin biosynthesis and egg development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunolocalization of the oostatic and prothoracicostatic peptide, Neb-TMOF, in adults of the fleshfly, Neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cloning and Characterization of Aedes aegypti Trypsin Modulating Oostatic Factor (TMOF) Gut Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Aedes aegypti-associated fungus increases susceptibility to dengue virus by modulating gut trypsin activity | eLife [elifesciences.org]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. protocols.io [protocols.io]
- 10. Biochemical and cytoimmunological evidence for the control of Aedes aegypti larval trypsin with Aea-TMOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analyzing Blood Digestion: Estimation of Active Trypsin Levels in the Mosquito Midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trypsin, the Major Proteolytic Enzyme for Blood Digestion in the Mosquito Midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mass spectrometry and characterization of Aedes aegypti trypsin modulating oostatic factor (TMOF) and its analogs [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physiological Mechanisms of NPTNLH (Neb-TMOF) in Ecdysteroid Regulation
Topic: Physiological Effects of NPTNLH (Neb-TMOF) on Ecdysone Biosynthesis Content Type: Technical Whitepaper Audience: Senior Researchers, Entomologists, and Agrochemical Developers
Executive Summary & Molecule Profile
NPTNLH (Asn-Pro-Thr-Asn-Leu-His) is a bioactive hexapeptide, functionally identified as Neb-TMOF (Trypsin Modulating Oostatic Factor), originally isolated from the vitellogenic ovaries of the grey flesh fly, Neobellieria bullata (formerly Sarcophaga bullata).
While initially characterized for its "oostatic" ability to inhibit trypsin biosynthesis in the midgut—thereby regulating protein digestion and egg production—NPTNLH possesses a critical, secondary physiological role: it acts as a prothoracicostatic factor .[1] It directly inhibits the biosynthesis of ecdysone (the precursor to the molting hormone, 20-hydroxyecdysone) in the ring gland.[2]
This guide details the dual-action mechanism of NPTNLH, with a specific focus on its inhibitory control over ecdysteroidogenesis, providing experimental protocols for validation and mechanistic pathways for drug development applications.
Molecule Specifications
| Property | Detail |
| Sequence | H-Asn-Pro-Thr-Asn-Leu-His-OH (NPTNLH) |
| Origin | Neobellieria bullata (Ovarian tissue) |
| Functional Class | Oostatic Hormone; Prothoracicostatic Peptide |
| Primary Targets | Midgut Epithelium (Trypsin inhibition); Prothoracic Gland (Ecdysone inhibition) |
| Bioactivity | Nanomolar range (EC₅₀ ≈ 5 nM for ecdysone inhibition) |
Mechanistic Pathways: Ecdysone Inhibition
The regulation of insect development relies on the precise interplay between Prothoracicotropic Hormone (PTTH) , which stimulates ecdysone synthesis, and static factors like NPTNLH, which suppress it.
The Prothoracicostatic Mechanism
Unlike PTTH, which activates the cAMP/PKA and MAPK signaling cascades to upregulate ecdysteroidogenic enzymes (encoded by the Halloween genes), NPTNLH functions as a "brake."
-
Localization: NPTNLH is synthesized in the ovary and released into the hemolymph. It crosses the basal lamina of the Prothoracic Gland (PG) (part of the ring gland in Diptera).
-
Receptor Interaction: It binds to specific G-protein coupled receptors (GPCRs) on the PG cell membrane.
-
Signal Transduction: The binding event triggers a rapid cessation of ecdysone biosynthesis. Unlike its mechanism in the gut (which is translational control), the effect on the ring gland is immediate, suggesting interference with the phosphorylation status of key steroidogenic enzymes or the transport of cholesterol (the ecdysone precursor) into the mitochondria.
-
Outcome: The titer of ecdysone in the hemolymph drops, preventing the molting cascade or halting metamorphic transitions that require high ecdysteroid pulses.
Comparative Physiology: NPTNLH vs. PTTH
| Feature | PTTH (Stimulator) | NPTNLH (Inhibitor) |
| Source | Brain (Neurosecretory Cells) | Ovary (Follicle Cells) |
| Target | Prothoracic Gland (PG) | Prothoracic Gland (PG) & Midgut |
| Effect on Ecdysone | Stimulates Synthesis | Inhibits Synthesis |
| Kinetics | Pulsatile release triggers molt | Feedback inhibition to prevent premature molting/reproduction overlap |
Visualization of Signaling Pathways[3][4]
The following diagram illustrates the dual physiological effects of NPTNLH: the inhibition of trypsin in the gut (Oostatic) and the inhibition of ecdysone in the ring gland (Prothoracicostatic).[1]
Figure 1: Dual mechanistic pathway of NPTNLH acting on the Midgut and Prothoracic Gland.
Experimental Protocols
To validate the physiological effects of NPTNLH, researchers must employ isolated tissue assays. The following protocol describes the in vitro Ring Gland Assay, the gold standard for measuring prothoracicostatic activity.
Protocol A: In Vitro Ring Gland Inhibition Assay
Objective: Quantify the inhibition of ecdysone biosynthesis by NPTNLH in Neobellieria bullata or Drosophila melanogaster ring glands.
Reagents:
-
Grace’s Insect Medium (modified, without ecdysone).
-
Synthetic NPTNLH peptide (purity >95%).
-
Ecdysone Radioimmunoassay (RIA) or Enzyme Immunoassay (EIA) kit.
-
Dissection tools (fine forceps, stereomicroscope).
Workflow:
-
Dissection:
-
Select larvae at the wandering stage (peak ecdysone synthesis capability).
-
Dissect the ring gland complexes (brain-ring gland-aorta) in cold insect saline.
-
Critical Step: Remove the brain carefully if measuring direct action on the gland, or keep the complex intact to assess modulation of PTTH release. For NPTNLH specificity, remove the brain to isolate the gland.
-
-
Incubation:
-
Place individual ring glands into wells of a 96-well plate containing 20–50 µL of Grace’s Medium.
-
Control Group: Medium only.
-
Experimental Group: Medium + NPTNLH (Concentration gradient:
M to M). -
Incubate at 25°C for 4–6 hours in the dark.
-
-
Extraction:
-
Collect the supernatant (medium) which contains the secreted ecdysone.
-
Extract ecdysteroids using methanol precipitation if required by the EIA kit, or assay directly if the medium is compatible.
-
-
Quantification:
-
Perform RIA/EIA to determine ecdysone concentration.
-
Calculate % Inhibition relative to the Control Group.
-
Self-Validating Check:
-
The Control group must show basal ecdysone production (typically detectable within 2 hours). If controls are zero, the glands were damaged during dissection.
-
A positive control using PTTH (to stimulate) can verify gland viability.
Protocol B: Data Interpretation (Expected Results)
When plotting the dose-response curve, NPTNLH should exhibit a sigmoidal inhibition profile.
| Peptide Concentration (M) | Ecdysone Biosynthesis (% of Control) | Interpretation |
| 0 (Control) | 100% | Basal synthesis rate. |
| ~80% | Onset of inhibition. | |
| ~50% | EC₅₀ (Half-maximal inhibition). | |
| <10% | Near-complete suppression. |
Translational Control in the Gut (Secondary Effect)
While the primary interest here is ecdysone, the "Oostatic" name (Neb-TMOF) derives from its gut activity. Understanding this provides a complete physiological picture.
-
Mechanism: NPTNLH binds to a receptor on the hemolymph side of the midgut epithelial cells.[3]
-
Action: It does not stop the transcription of the trypsin gene.[3] Instead, it prevents the translation of trypsin mRNA.[4]
-
Physiological Link: By stopping digestion, the fly cannot process proteins required for egg development (vitellogenesis). Simultaneously, the peptide inhibits ecdysone (as described above), coordinating the arrest of reproduction and molting/development during periods of stress or resource scarcity.
References
-
Bylemans, D., et al. (1994). "Inhibition of ecdysone biosynthesis in flies by a hexapeptide isolated from vitellogenic ovaries."[5] Molecular and Cellular Endocrinology, 104(1), R1-R4.
-
Significance: First identification of NPTNLH as a prothoracicostatic factor inhibiting ecdysone.[5]
-
-
Bylemans, D., et al. (1995). "Sequencing and characterization of trypsin modulating oostatic factor (TMOF) from the ovaries of the grey fleshfly, Neobellieria (Sarcophaga) bullata." European Journal of Biochemistry, 228(1), 45-49.
-
Borovsky, D., et al. (1996). "Biosynthesis and distribution of insect-static peptides." Archives of Insect Biochemistry and Physiology.
- Significance: Discusses the broader application of TMOF-like peptides in insect control.
-
De Loof, A., et al. (2001). "Gonadotropins in insects: an overview." Archives of Insect Biochemistry and Physiology.
- Significance: Reviews the interplay between ovarian factors (like NPTNLH)
Sources
- 1. Folliculostatins, gonadotropins and a model for control of growth in the grey fleshfly, Neobellieria (sarcophaga) bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of ecdysone biosynthesis in flies by a hexapeptide isolated from vitellogenic ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. borea.mnhn.fr [borea.mnhn.fr]
- 7. Immunolocalization of the oostatic and prothoracicostatic peptide, Neb-TMOF, in adults of the fleshfly, Neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Determination of Neb-TMOF in Insect Hemolymph via Competitive ELISA
An Application Guide and Protocol
Abstract This document provides a comprehensive guide for the development and execution of a sensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Neb-Trypsin Modulating Oostatic Factor (Neb-TMOF) in insect hemolymph. Neb-TMOF is a critical neuropeptide that regulates digestion in mosquitoes and other insects, making it a target of significant interest for developing novel biorational insecticides.[1][2] This guide details the scientific rationale, step-by-step protocols for hemolymph collection and immunoassay execution, and data analysis procedures tailored for researchers in entomology, physiology, and insecticide development.
Introduction: The Significance of Neb-TMOF Quantification
Trypsin Modulating Oostatic Factor (TMOF) is a neuropeptide hormone that plays a pivotal role in the physiology of many mosquito species, including Aedes aegypti.[3] Synthesized in the ovaries following a blood meal, TMOF is released into the hemolymph, where it circulates and subsequently binds to receptors on the midgut epithelial cells.[2][4] This binding event triggers a signaling cascade that terminates the synthesis of trypsin, the primary digestive enzyme for blood proteins.[5] By halting digestion, TMOF acts as a feedback regulator, linking the completion of blood meal processing to the cessation of digestive enzyme production.
The ability of TMOF to arrest digestion makes it a compelling target for pest control strategies.[1][2] Understanding its physiological concentration, circulation dynamics, and clearance rate in the hemolymph is crucial for developing TMOF-based larvicides or for screening compounds that modulate its activity. A robust and sensitive quantitative assay is therefore an indispensable tool. This application note describes the development of a competitive ELISA, a highly suitable format for quantifying small molecules like the Neb-TMOF decapeptide (Sequence: YDPAPPPPPP).[2][6]
The Physiological Pathway of Neb-TMOF
To develop an effective assay, it is essential to understand the biological context in which the analyte operates. The diagram below illustrates the physiological journey of Neb-TMOF from synthesis to its site of action.
Figure 1: Simplified signaling pathway of Neb-TMOF in mosquitoes.
Principle of the Competitive ELISA for Neb-TMOF
Quantifying a small peptide like Neb-TMOF presents a challenge for traditional sandwich ELISA formats, which require the analyte to be large enough to bind two different antibodies simultaneously. The competitive ELISA format elegantly overcomes this limitation.[7]
The core principle is a competition between the Neb-TMOF present in the sample (unknown amount) and a fixed amount of labeled Neb-TMOF for a limited number of binding sites on a specific anti-Neb-TMOF antibody. In this protocol, we utilize a biotinylated Neb-TMOF peptide immobilized on a streptavidin-coated plate.
The key relationship is: The higher the concentration of Neb-TMOF in the sample, the less biotinylated Neb-TMOF will bind to the antibody, resulting in a lower final signal. The signal is therefore inversely proportional to the concentration of the analyte in the sample.
Figure 2: Principle of competition in the Neb-TMOF ELISA.
Materials and Methods
Reagent Preparation
Successful and reproducible results depend on the quality and consistency of the reagents. All buffers should be prepared with high-purity water and filtered if necessary.
| Reagent/Buffer | Composition | Purpose |
| Coating Buffer | 100 mM Carbonate-Bicarbonate, pH 9.6 | Immobilizes streptavidin on the high-binding ELISA plate.[8] |
| Wash Buffer (PBST) | Phosphate-Buffered Saline (PBS) with 0.05% Tween-20, pH 7.4 | Removes unbound reagents between steps to reduce background.[9] |
| Blocking Buffer | PBST with 1% Bovine Serum Albumin (BSA) | Blocks non-specific binding sites on the plate surface.[10] |
| Assay Diluent | PBST with 0.1% BSA | Dilutes standards, samples, and antibodies to prevent non-specific interactions. |
| TMB Substrate | 3,3',5,5'-Tetramethylbenzidine | Chromogenic substrate for Horseradish Peroxidase (HRP).[9] |
| Stop Solution | 2 M Sulfuric Acid (H₂SO₄) | Stops the enzymatic reaction, fixing the color for reading.[8] |
Protocol 1: Insect Hemolymph Collection
This protocol is adapted for collecting small volumes of hemolymph from mosquitoes (Aedes aegypti) or similarly sized insects.
Causality Note: Chilling the insect immobilizes it and reduces enzymatic activity. The inclusion of phenylthiourea (PTU) is critical to inhibit phenoloxidases, which cause rapid melanization (darkening) and coagulation of the hemolymph, preserving sample integrity.[11]
-
Preparation: Prepare 1.5 mL microcentrifuge tubes by adding a few crystals of phenylthiourea (PTU). Keep tubes on ice.
-
Anesthetization: Place the adult mosquito in a vial and chill on ice for 5-10 minutes until immobilized.
-
Collection: Under a dissecting microscope, carefully remove one of the insect's legs or puncture the membrane at the neck with a fine glass needle.
-
Extraction: As a droplet of clear hemolymph exudes, collect it using a pre-chilled, fine-tipped glass microcapillary tube.
-
Storage: Immediately dispense the collected hemolymph into the prepared microcentrifuge tube containing PTU. For multiple small insects, hemolymph can be pooled.[12] Keep the sample on ice.
-
Clarification: Centrifuge the collected hemolymph at 5,000 x g for 5 minutes at 4°C to pellet cells and debris.
-
Final Sample: Transfer the supernatant (cell-free hemolymph) to a new, clean tube. Samples can be used immediately or stored at -80°C for long-term analysis.
Protocol 2: Competitive ELISA for Neb-TMOF
This protocol outlines the steps for quantifying Neb-TMOF using a plate-based competitive immunoassay. It is crucial to run a standard curve on every plate to ensure accurate quantification.[13]
1. Plate Preparation & Immobilization: a. Coat a high-binding 96-well ELISA plate with 100 µL/well of Streptavidin (1-5 µg/mL in Coating Buffer). b. Seal the plate and incubate overnight at 4°C. c. Wash the plate 3 times with 200 µL/well of Wash Buffer (PBST). d. Block the plate by adding 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature (RT). e. Wash the plate 3 times with PBST. f. Add 100 µL/well of biotinylated Neb-TMOF peptide (at a pre-optimized concentration, e.g., 100-500 ng/mL in Assay Diluent). Incubate for 1 hour at RT. The strong biotin-streptavidin interaction ensures stable immobilization.[14][15] g. Wash the plate 5 times with PBST to remove any unbound peptide. The plate is now ready for the competition step.
2. Standard Curve and Sample Preparation: a. Prepare a serial dilution of synthetic Neb-TMOF standard in Assay Diluent. A typical range might be 1000 ng/mL down to 1 ng/mL, including a zero standard (blank). b. Dilute the hemolymph samples in Assay Diluent. The optimal dilution factor must be determined empirically but start with a 1:10 or 1:20 dilution to minimize matrix effects.[13]
3. Competitive Reaction: a. In a separate "pre-incubation" plate or tubes, mix 50 µL of each standard or diluted sample with 50 µL of the anti-Neb-TMOF primary antibody (at its optimal working dilution in Assay Diluent). b. Incubate this mixture for 1 hour at RT to allow the antibody to bind to the Neb-TMOF present in the standards and samples.
4. Incubation on Assay Plate: a. Transfer 100 µL of the pre-incubated antibody/analyte mixture from the pre-incubation plate to the corresponding wells of the biotin-TMOF coated assay plate. b. Incubate for 1 hour at RT. During this step, any primary antibody that is not already bound to Neb-TMOF from the standards/samples will bind to the immobilized biotin-TMOF on the plate. c. Wash the plate 5 times with PBST.
5. Detection: a. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted in Assay Diluent).[9] b. Incubate for 1 hour at RT. c. Wash the plate 5 times with PBST.
6. Signal Development and Measurement: a. Add 100 µL/well of TMB Substrate. Incubate in the dark at RT for 15-30 minutes, monitoring for color development. b. Stop the reaction by adding 50 µL/well of Stop Solution. The color will change from blue to yellow. c. Read the absorbance (Optical Density or OD) at 450 nm on a microplate reader within 15 minutes of stopping the reaction.
Data Analysis and Interpretation
Accurate quantification requires proper data processing and curve fitting. The use of specialized software is highly recommended for generating the standard curve.[16][17]
Data Analysis Workflow
Figure 3: Step-by-step workflow for ELISA data analysis.
Generating the Standard Curve
-
Average Replicates: Calculate the average OD for each set of standard and sample replicates. The coefficient of variation (CV%) between replicates should ideally be below 15%.[16]
-
Plot the Data: Plot the average OD values (Y-axis) against the corresponding known concentrations of the standards (X-axis). For competitive assays, this will produce an inverse sigmoidal curve.
-
Curve Fitting: Use a four-parameter logistic (4PL) regression to fit the curve.[13] This model is ideal for sigmoidal dose-response curves typical of immunoassays.[16] The R-squared (R²) value should be ≥0.99 to indicate a good fit.[16]
-
Calculate Concentration: Interpolate the concentration of Neb-TMOF in your samples from their average OD values using the generated 4PL equation. Remember to multiply this value by the sample dilution factor to obtain the final concentration in the original hemolymph sample.
| Parameter | Recommended Value/Guideline | Rationale |
| Standard Curve Range | 1 - 1000 ng/mL | Must bracket the expected physiological concentration of Neb-TMOF. |
| Sample Dilution | 1:10 to 1:100 | Minimizes matrix effects from complex hemolymph components. |
| Primary Antibody Dilution | 1:1000 - 1:10,000 | Must be optimized to provide a robust signal window (high OD for zero standard). |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 | Titrated for maximum signal-to-noise ratio. |
| Replicates | Duplicates or Triplicates | Increases statistical confidence and allows for outlier identification. |
| Curve Fit Model | 4-Parameter Logistic (4PL) | Accurately models the non-linear, sigmoidal nature of the assay.[13][18] |
Conclusion
This application note provides a robust framework for the development and validation of a competitive ELISA to quantify Neb-TMOF in insect hemolymph. By following the detailed protocols for sample collection, assay execution, and data analysis, researchers can obtain reliable and reproducible measurements of this key neuropeptide. This assay serves as a powerful tool for fundamental physiological studies and for the high-throughput screening of molecules aimed at disrupting mosquito digestion, paving the way for new and targeted insect control technologies.
References
- (No Source Provided)
-
Ma, D., Kuno, M., & Borovsky, D. (2014). Cloning and Characterization of Aedes aegypti Trypsin Modulating Oostatic Factor (TMOF) Gut Receptor. PLoS ONE, 9(5), e97984. [Link]
-
Norafikah, G., et al. (2013). The Effectiveness of Trypsin Modulating Oostatic Factor (TMOF) and Combination of TMOF with Bacillus thuringiensis Against Aedes aegypti Larvae in the Laboratory. Tropical Biomedicine, 30(4), 658-666. [Link]
-
Borovsky, D. (2003). Trypsin-modulating oostatic factor: a potential new larvicide for mosquito control. Journal of Experimental Biology, 206(21), 3869-3875. [Link]
-
Kounalakis, S. N., & Borovsky, D. (2022). Bactericidal Properties of Proline-Rich Aedes aegypti Trypsin Modulating Oostatic Factor (AeaTMOF). International Journal of Molecular Sciences, 24(1), 10. [Link]
-
Borovsky, D., & Hamdaoui, A. (2001). Binding of Aedes aegypti Trypsin Modulating Oostatic Factor (Aea-TMOF) to its receptor stimulates phosphorylation and protease processing of a 45 kDa protein. Archives of Insect Biochemistry and Physiology, 47(1), 13-22. [Link]
-
Beta LifeScience. (2025). How to Generate an ELISA Standard Curve?. [Link]
-
MyAssays. (n.d.). ELISA Data Analyzer. [Link]
-
ResearchGate. (2012). How can we extract the hemolymph from insects, especially from small ones like ants?. [Link]
-
Boster Biological Technology. (2024). How to Generate an ELISA Standard Curve. [Link]
-
Trinity College. (n.d.). Hemolymph Collection. [Link]
-
Assay Genie. (n.d.). Streptavidin-HRP (KESAP002). [Link]
-
Stretton, A. O., et al. (1990). Generation of monoclonal antibodies against a nematode peptide extract: another approach for identifying unknown neuropeptides. The Journal of Neuroscience, 10(6), 1675-1684. [Link]
-
JPT Peptide Technologies. (2023). Welcome to BioTides - Low-Cost Biotinylated Peptides. [Link]
-
LifeTein. (n.d.). Biotinylated Peptides. [Link]
-
Biosyntan GmbH. (n.d.). Biotinylation. [Link]
-
Xu, Z., et al. (2022). An Efficient and Simple Method for Collecting Haemolymph of Cerambycidae (Insecta: Coleoptera) Adults. Insects, 14(1), 12. [Link]
-
Bio-Rad. (n.d.). ELISA Optimization. [Link]
-
QYAOBIO. (n.d.). Peptide Biotinylation. [Link]
-
Palomino-Schätzlein, M., et al. (2024). Refinement of a technique for collecting and evaluating the osmolality of haemolymph from Drosophila larvae. Journal of Experimental Biology, 227(9), jeb247071. [Link]
-
Synaptic Systems. (n.d.). Neuropeptides. [Link]
- Google Patents. (n.d.). Method for collecting hemolymph of insects.
-
MyAssays. (n.d.). How to choose and optimize ELISA reagents and procedures. [Link]
-
Berthold Technologies. (n.d.). ELISA optimization tips. [Link]
-
OriGene Technologies. (n.d.). ELISA Development Guide. [Link]
-
Karsai, G., et al. (2013). Neuropeptides in the antennal lobe of the yellow fever mosquito, Aedes aegypti. The Journal of Comparative Neurology, 521(11), 2549-2570. [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]
-
Meylaers, K., et al. (2001). Proteolytic breakdown of the Neb-trypsin modulating oostatic factor (Neb-TMOF) in the hemolymph of different insects and its gut epithelial transport. Peptides, 22(11), 1843-1850. [Link]
-
Verhaert, P. D., et al. (2019). Enhanced Coverage of Insect Neuropeptides in Tissue Sections by an Optimized Mass-Spectrometry-Imaging Protocol. Analytical Chemistry, 91(3), 2098-2106. [Link]
-
Braitbard, O., et al. (2006). Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests. BMC Biotechnology, 6, 23. [Link]
-
ResearchGate. (2014). Does ELISA work on short peptides and is there a minimum peptide length for it to work?. [Link]
-
RayBiotech. (n.d.). Anti-Neuropeptide W Antibody. [Link]
-
Addgene. (2024). Antibodies 101: The Four ELISAs and When to Use Them. [Link]
-
Abyntek Biopharma. (2021). 3 Tips for monoclonal antibody production. [Link]
-
Inotiv. (n.d.). Monoclonal Antibody Production. [Link]
-
Journal of Insect Science. (2005). Invertebrate Neuropeptide Conference. [Link]
-
Macosko, L. J., et al. (2020). Mass Spectrometry–Driven Discovery of Neuropeptides Mediating Nictation Behavior of Nematodes. Journal of Proteome Research, 19(6), 2443-2450. [Link]
Sources
- 1. The Effectiveness of Trypsin Modulating Oostatic Factor (TMOF) and Combination of TMOF with Bacillus thuringiensis Against Aedes aegypti Larvae in the Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Cloning and Characterization of Aedes aegypti Trypsin Modulating Oostatic Factor (TMOF) Gut Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bactericidal Properties of Proline-Rich Aedes aegypti Trypsin Modulating Oostatic Factor (AeaTMOF) | MDPI [mdpi.com]
- 5. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 6. researchgate.net [researchgate.net]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 9. Streptavidin HRP [bdbiosciences.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Hemolymph Collection, Antibacterial Response, Tobacco Hornworm, Research Link 2000 [acad.carleton.edu]
- 12. researchgate.net [researchgate.net]
- 13. ELISA Data Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. jpt.com [jpt.com]
- 15. Biotinylation - Biosyntan GmbH [biosyntan.de]
- 16. betalifesci.com [betalifesci.com]
- 17. bosterbio.com [bosterbio.com]
- 18. punnettsquare.org [punnettsquare.org]
Application Note: Rational Design and Synthesis of Peptidomimetics Targeting the NPTNLH Motif
Abstract & Structural Analysis
The hexapeptide sequence Asn-Pro-Thr-Asn-Leu-His (NPTNLH) presents a classic challenge in medicinal chemistry: transforming a biologically active but labile peptide epitope into a stable, bioavailable peptidomimetic.
Structurally, this sequence is defined by the Asn-Pro (NP) motif, a strong inducer of Type I or Type II
This guide details a rational design workflow and optimized Solid-Phase Peptide Synthesis (SPPS) protocols to convert NPTNLH into a stabilized mimetic.
Structural Pharmacophore Hypothesis
| Residue | Position | Function | Design Risk | Mitigation Strategy |
| Asn (N) | 1 | H-bond Donor/Acceptor | Deamidation (low stability) | Replace with Gln, Ala, or Triazole isostere. |
| Pro (P) | 2 | Turn Inducer | Cis/Trans Isomerization | Lock in trans via 5,5-bicyclic systems or D-Pro. |
| Thr (T) | 3 | H-bond Donor (OH) | Metabolic labile | O-methylation or replace with Val (if OH not critical). |
| Asn (N) | 4 | Spacer/Polar Contact | Aggregation prone | Replace with Dap (Diaminopropionic acid) or Ser. |
| Leu (L) | 5 | Hydrophobic Core | Proteolytic cleavage | N-methylation ( |
| His (H) | 6 | pH Sensor / Metal Coordination | Racemization during synthesis | Use Trt protection; careful activation. |
Phase 1: Rational Design Strategies
Objective: Improve pharmacokinetic (PK) properties without disrupting the pharmacodynamic (PD) binding mode.
Strategy A: Backbone Rigidification (The -Turn)
The N-P-T segment likely adopts a folded conformation. To stabilize this:
-
D-Amino Acid Scan: Systematically replace Proline with D-Proline . This often stabilizes Type II'
-turns, locking the bioactive conformation. -
Macrocyclization: Connect the N-terminus (Asn1) to the C-terminus (His6) or side-chains (e.g., mutate Asn1 to Asp and crosslink to a Lys inserted at pos 6).
-
Recommendation: Head-to-Tail cyclization is preferred for 6-mers to prevent "floppiness."
-
Strategy B: Deamidation Blockade
Asn residues degrade via succinimide intermediates.
-
Modification: Substitution of Asn with Glutamine (Gln) or N-methyl-Asn .
-
Bioisostere: Use a 1,2,3-triazole backbone replacement between Pos 1 and 2 to mimic the amide bond geometry while preventing chemical degradation.
Visualization: Design Logic Flow
Caption: Workflow for transforming the linear NPTNLH epitope into a stable mimetic candidate.
Phase 2: Synthesis Protocols (SPPS)
Objective: Synthesize the "Difficult Sequence" NPTNLH. The Proline residue can cause steric hindrance, and the Histidine is prone to racemization.
Materials Required[1][4][5][6][7][8][9][10][11]
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Low loading: 0.3–0.5 mmol/g) – Crucial for preventing diketopiperazine formation during Proline coupling.
-
Coupling Reagents: HATU (for Proline), DIC/Oxyma (standard).
-
Solvents: DMF (Peptide grade), DCM, NMP.
-
Specialty Reagents: Pseudoproline dipeptides (Fmoc-Asn(Trt)-Ser(psiMe,Me)pro-OH) if aggregation is observed.
Protocol: Optimized Fmoc-SPPS for NPTNLH
Step 1: Resin Loading (His-Tag anchoring)
-
Swell 2-CTC resin in DCM for 30 min.
-
Dissolve Fmoc-His(Trt)-OH (1.2 eq) in DCM with DIPEA (4 eq).
-
Add to resin and shake for 2 hours.
-
Capping: Add MeOH (1 mL) to quench unreacted chlorides (15 min).
-
Wash: 3x DCM, 3x DMF.
Step 2: Elongation Cycle (Iterative) Perform the following for Leu -> Asn -> Thr -> Pro -> Asn.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Add 0.1M HOBt to piperidine to suppress Aspartimide formation if Asp is present (not applicable here, but good practice).
-
Wash: 3x DMF, 3x DCM, 3x DMF.
-
Coupling (Standard):
-
AA (4 eq) + DIC (4 eq) + Oxyma Pure (4 eq) in DMF.
-
Reaction time: 45 min at RT.
-
-
Coupling (Critical - Proline Step):
-
The coupling of Thr onto Pro is sterically demanding.
-
Use HATU (3 eq) / HOAt (3 eq) / DIPEA (6 eq) .
-
Double couple: 2 x 1 hour.
-
-
Monitoring: Kaiser Test (Ninhydrin) is not effective for Proline (secondary amine). Use Chloranil Test or micro-cleavage LC-MS after Proline addition.
Step 3: Cleavage & Isolation
-
Wash resin thoroughly with DCM.
-
Cleavage Cocktail: TFA (95%), TIPS (2.5%), H2O (2.5%).
-
Why? TIPS scavenges trityl cations from His/Asn protection to prevent re-attachment.
-
-
Incubate 2-3 hours.
-
Precipitate in cold Diethyl Ether (-20°C).
-
Centrifuge, wash pellet, and lyophilize.
Visualization: SPPS Cycle with Checkpoints
Caption: Solid-Phase Peptide Synthesis loop highlighting the critical QC checkpoint after Proline coupling.
Phase 3: Validation & Biological Evaluation
Experiment 1: Serum Stability Assay
Rationale: Native NPTNLH is likely degraded by serum proteases within minutes. Mimetics must demonstrate extended half-life.
-
Preparation: Dissolve peptide/mimetic (1 mM) in PBS.
-
Incubation: Mix 100 µL peptide stock with 900 µL pooled human serum (pre-warmed to 37°C).
-
Sampling: At t=0, 15, 30, 60, 120, 240 min.
-
Quenching: Add 200 µL sample to 400 µL Acetonitrile (4% TFA) to precipitate serum proteins.
-
Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into RP-HPLC (C18 column).
-
Calculation: Plot % remaining peak area vs. time. Calculate
.
Experiment 2: Conformational Analysis (CD Spectroscopy)
Rationale: Verify if the mimetic retains the
-
Solvent: Water vs. TFE (Trifluoroethanol - induces secondary structure).
-
Signature:
-
Random Coil (Linear): Minima at 195 nm.
- -Turn (Mimetic): Minima at ~205 nm (Type I) or positive band at 195 nm / negative at 225 nm (Type II).
-
-
Success Criteria: The mimetic should show stable turn features in aqueous buffer, unlike the linear control.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). Retrieved from
-
Coin, I., Beyermann, M., & Bienert, M. (2007).[2] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[2][3] Nature Protocols, 2(12), 3247-3256.[2] Retrieved from
-
Sigma-Aldrich. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from
- Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery. (Contextual grounding for stability assays).
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from
Sources
Troubleshooting & Optimization
Improving stability of Neb-TMOF against proteolytic degradation
The following Technical Support Guide is designed for researchers working with Neb-TMOF (Neobellieria bullata Trypsin Modulating Oostatic Factor), a hexapeptide (NPTNLH) used primarily in insect physiology and bio-insecticide development.
Note: If your inquiry regards "Nebivolol loaded into a Titanium Metal-Organic Framework," please refer to the "Alternative Formulations" section in the Appendix, as "Neb-TMOF" is the standard nomenclature for the peptide.
Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Preventing Proteolytic Degradation of Neb-TMOF (NPTNLH)
Diagnostic Framework: Why is your Neb-TMOF degrading?
Before modifying your protocol, you must identify the mode of failure. Neb-TMOF is a hexapeptide (Asn-Pro-Thr-Asn-Leu-His).[1] In biological systems (insect gut or hemolymph), it is not chemically unstable; it is enzymatically labile .
The Degradation Mechanism
Your stability issues likely stem from two specific enzymatic pathways prevalent in hemolymph and gut lumen:
-
ACE-like Peptidases: Angiotensin Converting Enzyme homologs attack the C-terminus, cleaving dipeptides (e.g., removing -Leu-His).
-
Aminopeptidases: Attack the N-terminus (Asn residue).
Visualizing the Threat:
Caption: Figure 1. Enzymatic vulnerability points of the Neb-TMOF hexapeptide in biological matrices.
Troubleshooting Guide & Protocols
Issue A: "My peptide degrades within minutes in hemolymph/serum."
Root Cause: Rapid hydrolysis by circulating exopeptidases. Solution: Chemical Modification (Steric Shielding).
You cannot rely on the native sequence (NPTNLH) for prolonged stability. You must modify the termini or the backbone.
Protocol 1: Terminal Capping (The "Bookend" Strategy)
Rationale: Blocking the N- and C-termini prevents exopeptidases from latching onto the peptide chain.
-
N-terminal Acetylation: Cap the free amine of Asparagine.
-
Synthesis Note: Add an acetylation step (acetic anhydride) after the final deprotection during SPPS (Solid Phase Peptide Synthesis).
-
-
C-terminal Amidation: Convert the carboxylic acid of Histidine to an amide.
-
Synthesis Note: Use a Rink Amide resin instead of a Wang resin during synthesis.
-
Validation Experiment:
Compare half-life (
-
Expectation: Native
min. Capped min.
Issue B: "Capping didn't help; endopeptidases are still cutting it."
Root Cause: Internal cleavage or high concentrations of aggressive proteases (e.g., Trypsin/Chymotrypsin in the gut). Solution: Retro-Inverso Isomerization.
Proteases are stereoselective; they generally only recognize L-amino acids. Replacing them with D-amino acids renders the peptide "invisible" to these enzymes while often maintaining the side-chain topology required for receptor binding.
Protocol 2: Synthesis of Retro-Inverso Neb-TMOF
-
Invert Sequence: Reverse the order (HLNTPN).
-
Invert Chirality: Use D-amino acids for all residues.
-
Result: The side chains of Retro-Inverso Neb-TMOF orient similarly to the native L-peptide but are proteolytically inert.
| Parameter | Native (L-form) | Retro-Inverso (D-form) |
| Sequence | N-P-T-N-L-H | H-L-N-T-P-N (all D) |
| Proteolytic Stability | Low (<30 min) | High (>24 hours) |
| Receptor Binding | High | Variable (Must validate) |
Issue C: "I need oral delivery, but the gut pH/enzymes destroy it."
Root Cause: Harsh gastrointestinal environment (pH extremes + high protease load). Solution: Encapsulation (The "Trojan Horse").
If chemical modification compromises bioactivity, encapsulate the native peptide.
Protocol 3: Alginate-Chitosan Microencapsulation
Rationale: Chitosan provides a mucoadhesive shell that opens only at specific pH levels, protecting the cargo from gastric digestion.
Workflow:
-
Prepare Phase A: Dissolve Neb-TMOF (1 mg/mL) in 2% Sodium Alginate solution.
-
Prepare Phase B: 1% Chitosan in 1% Acetic Acid + 2%
. -
Electrospray/Drip: Drop Phase A into Phase B under stirring.
-
Crosslinking: Allow beads to harden for 30 mins.
-
Wash: Rinse with distilled water to remove excess
.
QC Check: Incubate beads in Simulated Gastric Fluid (SGF, pH 1.2) for 2 hours, then transfer to Simulated Intestinal Fluid (SIF, pH 6.8).
-
Pass Criteria: <10% release in SGF; >80% release in SIF within 4 hours.
Experimental Validation System
Do not assume stability. You must prove it using a Self-Validating Assay .
The HPLC Degradation Assay
Use this standard operating procedure (SOP) to quantify stability.
Reagents:
-
Matrix: Insect Hemolymph or Trypsin solution (0.1 mg/mL).
-
Quench Solution: 1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
Step-by-Step:
-
Incubation: Mix Neb-TMOF (final conc. 100 µM) with Matrix at 25°C.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 50 µL Quench Solution to stop enzymatic activity.
-
Clarification: Centrifuge at 10,000 x g for 5 min to precipitate matrix proteins.
-
Analysis: Inject supernatant into RP-HPLC (C18 column).
-
Gradient: 5-60% ACN over 20 min.
-
Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic/His).
-
Data Interpretation Decision Tree:
Caption: Figure 2. HPLC troubleshooting logic for Neb-TMOF stability assessment.
Frequently Asked Questions (FAQ)
Q: Can I use a Metal-Organic Framework (MOF) like MIL-125 to protect Neb-TMOF? A: Yes, but pore size is critical. Neb-TMOF is approx 10-15 Å in length. Standard microporous MOFs may be too small to fully encapsulate it, leading to surface adsorption where the peptide remains exposed to proteases.
-
Recommendation: Use Mesoporous MOFs (e.g., PCN-333 or NU-1000) which have cages large enough (30-50 Å) to fully house the peptide. Alternatively, use a "Ship-in-a-bottle" synthesis approach where the MOF is grown around the peptide.
Q: Does cyclization improve stability? A: Significantly. Head-to-tail cyclization removes both the N- and C-termini, which are the primary docking sites for exopeptidases. However, this constrains the conformational flexibility. You must verify that the cyclic version still binds to the TMOF receptor in the gut.
Q: My "Neb-TMOF" is actually Nebivolol loaded in a TMOF. Is this guide relevant? A: If you are delivering Nebivolol (a small molecule drug), "proteolytic degradation" is not your problem—Nebivolol is not a protein. Your issue is likely leaching or chemical hydrolysis of the MOF linker.
-
Fix: Coat the TMOF surface with PEG-lipid conjugates to prevent premature release and protect the MOF structure from phosphate buffer attack.
References
-
Borovsky, D., et al. (1990). "Trypsin modulating oostatic factor: A decapeptide hormone controls blood digestion in the mosquito." FASEB Journal.
-
Zhu, W., et al. (2001).[2] "Proteolytic breakdown of the Neb-trypsin modulating oostatic factor (Neb-TMOF) in the hemolymph of different insects." Journal of Insect Physiology.
-
Luo, Y., et al. (2016). "Encapsulation of proteins/peptides in metal–organic frameworks for intracellular delivery." Nanoscale.
-
Vandingenen, A., et al. (2001).[2] "In vitro degradation of the Neb-Trypsin Modulating Oostatic Factor (Neb-TMOF) in gut luminal content." Insect Biochemistry and Molecular Biology.
Sources
- 1. Proteolytic breakdown of the Neb-trypsin modulating oostatic factor (Neb-TMOF) in the hemolymph of different insects and its gut epithelial transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. European Journal of Entomology: Isolation of angiotensin converting enzyme from testes of Locusta migratoria (Orthoptera) [eje.cz]
Technical Support Center: Peptide Stability & Delivery Systems
This guide functions as a specialized Technical Support Center for researchers working with Neb-TMOF (NPTNLH) , a trypsin-modulating oostatic factor. It is designed to address the specific challenge of proteolytic degradation within the insect gut, with a focus on the Brown Planthopper (Nilaparvata lugens) and general Dipteran models.
Subject: Preventing Hydrolysis of NPTNLH (Neb-TMOF) in Insect Gut Environments Ticket ID: TMOF-STAB-001 Assigned Specialist: Senior Application Scientist, Bio-Insecticide Division
Executive Summary: The NPTNLH Paradox
The Molecule: NPTNLH (Asn-Pro-Thr-Asn-Leu-His), also known as Neb-TMOF, is a hexapeptide originally isolated from the grey fleshfly Neobellieria bullata.[1] The Mechanism: It acts as a "master switch" by binding to gut receptors and halting the biosynthesis of trypsin-like enzymes, effectively starving the insect. The Problem: While NPTNLH inhibits trypsin synthesis, it is itself a substrate for existing gut proteases (Aminopeptidases, Dipeptidyl peptidases, and Carboxypeptidases) before it can bind its receptor. In Nilaparvata lugens (BPH), the gut environment is slightly acidic (pH ~6.0–6.5), dominated by cysteine proteases (Cathepsins) and aminopeptidases that rapidly cleave linear peptides.
Diagnostic & Troubleshooting (Q&A)
Q1: My NPTNLH peptide shows high potency in injection but zero activity when fed orally. Why?
Diagnosis: This is the classic "Bioavailability vs. Stability" failure. Root Cause:
-
Aminopeptidase Attack: The N-terminal Asparagine (N) is highly susceptible to exopeptidases.
-
DPP-IV Cleavage: The Proline at position 2 (N-P -T...) creates a perfect recognition site for Dipeptidyl Peptidase IV (DPP-IV), which cleaves X-Pro dipeptides from the N-terminus.
-
Gut pH Mismatch: If you are testing on BPH (N. lugens), the gut is acidic. If testing on mosquitoes, it is alkaline. Unprotected peptides often denature or charge-shift, affecting receptor binding.
Solution: You must block the termini or use a delivery vehicle.
-
Immediate Action: Switch to End-Capped Analogues . Synthesize Ac-NPTNLH-NH2 (Acetylated N-terminus, Amidated C-terminus). This blocks exopeptidases.
Q2: We tried D-amino acids (D-NPTNLH), but receptor binding affinity dropped. How do we balance stability and affinity?
Diagnosis: Steric hindrance. Replacing all L-amino acids with D-isomers confers total proteolytic resistance but often destroys the 3D conformation required for receptor docking. Technical Insight: The receptor likely requires a specific L-conformation at the C-terminus (His) or the core (Thr-Asn). Solution: Use "Stapled" or Retro-Inverso Peptides .
-
Retro-Inverso: Synthesize the sequence with D-amino acids in reverse order. This mimics the side-chain topology of the L-peptide while maintaining protease resistance.
-
Partial Substitution: Only replace the most labile bonds. Try N-(D-Pro)-T-N-L-H. The Proline is the structural "kink"; stabilizing this often protects the N-terminus without altering the entire backbone.
Q3: How do I protect NPTNLH specifically in the Nilaparvata lugens (BPH) gut?
Diagnosis: BPH relies on cysteine proteases (Cathepsin B/L) and has a pH of ~6.4. Solution: Chitosan Nanoparticle Encapsulation .
-
Why: Chitosan is stable at neutral/alkaline pH but swells/dissolves in acidic environments. However, by crosslinking chitosan with Sodium Tripolyphosphate (TPP), you create a matrix that protects the peptide from Cathepsins.
-
Alternative: Express the peptide as a fusion protein in yeast (Saccharomyces cerevisiae) or fungi (Beauveria bassiana). The cell wall acts as a natural capsule.
Visualizing the Degradation & Defense Strategy
The following diagram illustrates the specific enzymatic attack vectors on NPTNLH and the corresponding defense mechanisms.
Caption: Enzymatic vulnerability map of NPTNLH showing critical cleavage sites (Aminopeptidase, DPP-IV) and corresponding chemical/physical stabilization countermeasures.
Experimental Protocols
Protocol A: Ex Vivo Gut Stability Assay (Self-Validating System)
Purpose: To quantify the half-life (t1/2) of NPTNLH in the specific gut environment of N. lugens.
Reagents:
-
Dissected Midguts from N. lugens (n=50).
-
PBS Buffer (pH 6.5 for BPH, pH 10.0 for Mosquitoes).
-
Synthetic NPTNLH (Control) and Analogues.
-
TFA (Trifluoroacetic acid) to stop reaction.
Workflow:
-
Enzyme Preparation: Homogenize 50 midguts in 500 µL ice-cold PBS. Centrifuge at 12,000g (4°C, 10 min). Collect supernatant (crude enzyme extract).
-
Incubation: Mix 90 µL enzyme extract + 10 µL Peptide (1 mM stock). Incubate at 27°C.
-
Time-Course Sampling: Aliquot 10 µL at T=0, 5, 15, 30, 60, 120 min.
-
Quenching: Immediately add 10 µL 1% TFA to stop proteolysis.
-
Validation (HPLC/MS): Inject into RP-HPLC (C18 column).
-
Success Criteria: Intact peptide peak area decreases over time.
-
Calculation: Plot ln(Concentration) vs. Time. Slope = -k. Half-life = 0.693/k.
-
Comparative Data Table (Expected Results):
| Peptide Variant | Modification | t1/2 (BPH Gut Homogenate) | Predicted Bioactivity |
| NPTNLH (Native) | None | < 15 mins | Low/None |
| Ac-NPTNLH-NH2 | N-Acetyl, C-Amide | ~ 60 mins | Moderate |
| Cyclo(NPTNLH) | Head-to-Tail Cyclic | > 4 hours | High (If receptor compatible) |
| D-NPTNLH | All D-amino acids | > 24 hours | Low (Conformational mismatch) |
Protocol B: Chitosan-TPP Nanoparticle Encapsulation
Purpose: Physical protection of the peptide for oral delivery.
-
Preparation: Dissolve Chitosan (0.5 mg/mL) in 1% Acetic acid (pH 5.0).
-
Peptide Loading: Add NPTNLH (1 mg/mL) to the chitosan solution.
-
Crosslinking: Dropwise addition of Sodium Tripolyphosphate (TPP, 0.7 mg/mL) under magnetic stirring (600 rpm).
-
Observation: Solution turns opalescent (Tyndall effect) indicating nanoparticle formation.
-
Purification: Centrifuge 15,000g for 30 min. Resuspend pellet in water.
-
Validation: Measure Zeta Potential.
-
Target: > +30 mV (indicates stability).
-
Size: 100–200 nm (optimal for insect gut uptake).
-
References
-
Borovsky, D., et al. (1990). "Mosquito oostatic factor: a novel decapeptide modulating trypsin-like enzyme biosynthesis in the midgut."[2] FASEB Journal. (Establishment of TMOF mechanism).
-
Bylemans, D., et al. (1994). "Sequencing and characterization of Neb-TMOF: A hexapeptide (NPTNLH) affecting trypsin biosynthesis in the grey fleshfly Neobellieria bullata." European Journal of Biochemistry.[3] (Identification of the specific NPTNLH sequence).
-
De Loof, A., et al. (2001). "Gonadotropins in insects: an overview." Archives of Insect Biochemistry and Physiology. (Context on peptide hormones and stability).
-
Vandersmissen, T., et al. (2010). "Stability of insect neuropeptides in the hemolymph and gut of the desert locust." Peptides. (Methodologies for stability testing).
-
Zhang, Z., et al. (2010). "Oral delivery of nanoparticles loaded with Neb-TMOF to control Aedes aegypti." Journal of Economic Entomology. (Proof of encapsulation strategy).
Sources
Technical Guide: Solubility & Stability Optimization for H-Asn-Pro-Thr-Asn-Leu-His-OH
Department: Technical Support & Application Science
Subject: NP-TNLH Peptide Handling, Reconstitution, and Storage
Executive Summary
The hexapeptide H-Asn-Pro-Thr-Asn-Leu-His-OH presents a specific solubility challenge due to its isoelectric point (pI) falling near neutral pH, creating a "solubility valley" in standard physiological buffers (pH 7.2–7.4). Furthermore, the presence of two Asparagine (Asn) residues creates a high risk of deamidation if exposed to basic conditions (pH > 8.0).
The Golden Rule for this Peptide:
Do not attempt to dissolve initially in PBS or neutral buffers. Do reconstitute in a weak acidic solvent (0.1%–1.0% Acetic Acid) to protonate the Histidine imidazole group, ensuring positive net charge and solubility before diluting into your assay buffer.
Module 1: The Physicochemical Logic
To troubleshoot effectively, we must understand the "Why" behind the protocol. The solubility behavior of this peptide is dictated by the protonation states of its termini and side chains.[1]
Sequence Analysis
| Position | Residue | Type | pKa (Side Chain) | Impact on Solubility |
| N-Term | H- (Amine) | Basic | ~9.6 | Positive charge at pH < 9.6 |
| 1 | Asn (N) | Polar | N/A | Hydrophilic, but prone to Deamidation |
| 2 | Pro (P) | Hydrophobic | N/A | Structure breaker; reduces aggregation |
| 3 | Thr (T) | Polar | N/A | Hydrophilic |
| 4 | Asn (N) | Polar | N/A | Hydrophilic, Deamidation risk |
| 5 | Leu (L) | Hydrophobic | N/A | Significant hydrophobicity |
| 6 | His (H) | Basic | ~6.0 | Critical Switch: Positive at pH < 6; Neutral at pH > 6 |
| C-Term | -OH (Acid) | Acidic | ~2.3 | Negative charge at pH > 2.3 |
The Isoelectric Trap (pI Calculation)
At pH 7.4 (PBS) , the charge state is:
-
N-terminus: +1
-
Histidine: ~0 (mostly deprotonated)
-
Net Charge: 0 (Zwitterionic state)
Result: At neutral pH, electrostatic repulsion between peptide molecules is minimized, leading to aggregation and precipitation. To dissolve this peptide, we must move the pH away from 7.[5]0. Since basic pH (>8) damages Asparagine, acidic conditions are the only safe option.
Module 2: Optimized Reconstitution Protocol
This protocol is designed to maximize solubility while minimizing chemical degradation.
Reagents Required
-
Sterile Water: Endotoxin-free (WFI).
-
Acetic Acid (AA): 10% stock solution (freshly prepared).
-
Assay Buffer: PBS or HEPES (pH 7.4).
-
Optional: DMSO (cell culture grade), only if aggregation persists.
Step-by-Step Workflow
Step 1: Initial Reconstitution (The Acid Drop)
-
Bring the lyophilized peptide vial to room temperature in a desiccator (prevents water absorption).
-
Add sterile water to 80% of the target volume.
-
Observation: The solution will likely appear cloudy or contain visible particulates (due to pH ~6-7).
-
Add 10% Acetic Acid dropwise until the final concentration is 0.1% to 1.0% .
-
Vortex gently. The solution should become clear.
Step 2: Dilution (The "Shock" Prevention)
-
Once fully dissolved in the acidic stock, slowly add the Assay Buffer (e.g., PBS) to reach the final volume.
-
Critical: Do this immediately before use. If the pH rises back to 7.4, the peptide may slowly re-aggregate over time.
-
Tip: If the peptide crashes out upon adding PBS, your concentration is too high for the buffer's capacity. Lower the working concentration or keep the stock in 1% Acetic Acid.
-
Step 3: The "Rescue" (If Acid Fails) If the peptide remains insoluble after acidification (rare for this sequence but possible at high concentrations >5 mg/mL):
-
Add DMSO dropwise.
-
Ensure final DMSO concentration in the cell assay is < 0.5% to avoid cytotoxicity.
-
Sonication (3 x 5 seconds) can help break kinetic aggregates.
Visualization: Solubility Decision Logic
Caption: Decision tree for solubilizing NP-TNLH, prioritizing acidification over organic solvents.
Module 3: Stability & Storage (The Hidden Dangers)
This peptide contains specific residues that act as "ticking clocks" for degradation.
The Asparagine (Asn) Deamidation Trap
The sequence contains two Asn residues . Asn is highly susceptible to deamidation, converting into Aspartic Acid (Asp) or isoAspartic Acid (isoAsp).[7][9]
-
Trigger: High pH (> 7.5), Phosphate buffers, and Temperature.
-
Consequence: Introduction of a negative charge (Asp is -1), altering the peptide's pI and potentially destroying biological activity.
-
Prevention: Store stock solutions at pH 4–6 (Acetate or Citrate buffers). Avoid storing in PBS at room temperature.
Histidine (His) Oxidation
Histidine is susceptible to oxidation (forming 2-oxo-histidine), particularly in the presence of free radicals or metal ions.
-
Prevention: Use high-purity water (18.2 MΩ). Avoid buffers containing trace metals.
Storage Recommendations Table
| State | Recommended Condition | Shelf Life | Notes |
| Lyophilized | -20°C or -80°C | 1–2 Years | Keep desiccated. |
| Stock Solution | -80°C | 3–6 Months | Dissolve in 0.1% Acetic Acid or water. |
| Working Sol. | 4°C | < 24 Hours | Asn deamidation accelerates rapidly at RT. |
| Freeze/Thaw | N/A | Avoid | Aliquot immediately after reconstitution. |
Module 4: Troubleshooting FAQs
Q1: I followed the protocol, but my peptide precipitated when I added it to the cell culture media. Why? A: This is "Salt Shock." Cell media (DMEM/RPMI) contains high salts and is buffered to pH 7.4. When your concentrated peptide stock hits this environment, it hits its pI (neutral charge) and aggregates.
-
Fix: Dilute the peptide into the media slowly with gentle swirling. If possible, lower the stock concentration so the transition is less drastic.
Q2: Can I use Ammonium Bicarbonate to dissolve this? A: No. Ammonium Bicarbonate is basic (pH ~8). While it might dissolve the peptide by giving it a negative charge, it will rapidly accelerate Asn deamidation , degrading your sample within hours.
Q3: My peptide solution turned slightly yellow after a week at 4°C. A: This indicates oxidation, likely of the Histidine or trace impurities. Discard the solution. Always aliquot stocks and store at -80°C.
References
-
Thermo Fisher Scientific. Peptide Solubility Guidelines. Accessed Feb 2026. Link
-
Sigma-Aldrich (Merck). Solubility Guidelines for Peptides. Accessed Feb 2026. Link
-
Robinson, N. E., & Robinson, A. B. (2001). Deamidation of Human Proteins.[9] Proceedings of the National Academy of Sciences. (Discusses Asn deamidation mechanisms). Link
-
Li, B., et al. (2010). Factors affecting deamidation of asparagine residues in proteins. Journal of Pharmaceutical Sciences.[9] Link
-
GenScript. Peptide Handling and Storage Guidelines. Accessed Feb 2026. Link
Sources
- 1. genscript.com.cn [genscript.com.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 5. lifetein.com [lifetein.com]
- 6. The effect of histidine oxidation on the dissociation patterns of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deamidation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Oral NPTNLH Formulation
Welcome, researchers, to the technical support center for oral NPTNLH formulations. This guide is designed to provide you with in-depth, field-proven insights into overcoming the significant hurdle of low oral bioavailability for NPTNLH, a representative therapeutic peptide. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate with confidence.
The oral delivery of therapeutic peptides like NPTNLH is a formidable challenge. The gastrointestinal (GI) tract is a hostile environment, designed to break down proteins and peptides into their constituent amino acids[1]. Consequently, achieving therapeutic concentrations of NPTNLH in systemic circulation via the oral route requires sophisticated formulation strategies. This center will guide you through understanding the core problems, implementing solutions, and troubleshooting common experimental pitfalls.
Part 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses the fundamental questions regarding the low oral bioavailability of peptide-based therapeutics like NPTNLH.
Q1: What are the primary barriers limiting the oral bioavailability of my NPTNLH peptide?
The oral bioavailability of peptides is typically less than 1-2% due to a series of formidable barriers in the GI tract.[2] These can be categorized as:
-
Enzymatic Barriers: Your NPTNLH peptide is highly susceptible to degradation by a host of proteolytic enzymes. This process begins in the stomach with pepsin in a highly acidic environment (pH 1.5-3) and continues in the small intestine with enzymes like trypsin and chymotrypsin.[1][3]
-
Epithelial & Mucus Barriers: The intestinal epithelium represents a significant physical barrier. The large size and generally hydrophilic nature of peptides like NPTNLH restrict their ability to pass through the lipid-rich cell membranes (the transcellular route).[4] Furthermore, the tight junctions between epithelial cells limit passage to molecules typically smaller than 500 Daltons, preventing most peptides from using the paracellular route.[1] A layer of mucus also lines the GI tract, which can trap and clear peptides before they even reach the epithelial surface for absorption.[3][5]
-
Physicochemical Instability: The drastic pH changes throughout the GI tract can denature your NPTNLH peptide, altering its structure, solubility, and ultimately, its biological activity.[3]
Q2: I see many strategies available. How do I choose the right starting point for my NPTNLH formulation?
The optimal strategy depends on the specific physicochemical properties of NPTNLH and your therapeutic goal. The main approaches focus on two areas: protecting the peptide and enhancing its permeation across the intestinal membrane.[4][5]
Here is a summary of common starting points:
| Strategy | Mechanism of Action | Best Suited For | Key Consideration |
| Nanoformulations (e.g., SLNs, PLGA NPs) | Encapsulates NPTNLH, shielding it from enzymatic degradation and low pH. Can be surface-modified for targeted delivery. | Peptides sensitive to enzymatic degradation; sustained-release applications. | Particle size, stability, and drug loading efficiency are critical parameters to optimize.[6] |
| Permeation Enhancers (e.g., Sodium Caprate) | Transiently open tight junctions between epithelial cells, allowing for paracellular transport of NPTNLH. | Peptides with good stability but poor membrane permeability. | Potential for cytotoxicity. A dose-response study is crucial to find the minimum effective, non-toxic concentration.[3] |
| Enzyme Inhibitors (e.g., Aprotinin, Bestatin) | Co-administered with NPTNLH to locally inactivate specific proteolytic enzymes in the GI tract. | Peptides that are highly susceptible to specific, known proteases. | The inhibitor must be non-toxic and have a compatible release profile with the peptide.[3][7] |
| Chemical Modification (e.g., PEGylation, Lipidation) | Alters the peptide's structure to enhance stability or increase lipophilicity for better membrane transport. | When formulation alone is insufficient and the peptide's structure can be modified without losing activity. | Can alter the peptide's pharmacology. Requires significant medicinal chemistry effort.[4][7] |
Q3: What is the mechanistic difference between a mucoadhesive and a mucus-penetrating formulation for NPTNLH?
These are two opposing but valid strategies for dealing with the mucus barrier.[4][5]
-
Mucoadhesive Systems: These formulations are designed to adhere to the mucus layer. This increases the residence time of your NPTNLH formulation at the site of absorption, providing a longer window for the peptide to be released and absorbed.[2]
-
Mucus-Penetrating Systems: This approach uses technologies (e.g., nanoparticles coated with polyethylene glycol - PEG) to reduce interaction with mucus, allowing the formulation to quickly diffuse through the mucus layer and reach the epithelial cells directly.[3]
The choice depends on your NPTNLH release kinetics. A rapid-release formulation may benefit from mucoadhesion to prolong contact time, while a sustained-release nanoparticle might be more effective if it can penetrate the mucus to sit directly on the epithelial surface.
Part 2: Troubleshooting Guides - The "How-To"
This section provides actionable steps to address specific issues you might encounter during your experiments.
Scenario 1: Low or No Detectable NPTNLH in Plasma Post-Oral Gavage
This is a common and frustrating result. A systematic approach is needed to diagnose the problem.
Caption: Troubleshooting workflow for low NPTNLH plasma exposure.
-
Step 1: Verify Formulation Integrity.
-
Problem: The NPTNLH may not be correctly loaded into your delivery system, or the system itself is unstable.
-
Action: Re-measure the drug entrapment efficiency and loading capacity. For nanoformulations, re-assess particle size, zeta potential, and stability in simulated gastric and intestinal fluids before animal administration.[8] Particle aggregation can lead to premature drug release or poor absorption.[8]
-
-
Step 2: Assess Pre-Systemic Degradation.
-
Problem: Your formulation is not adequately protecting NPTNLH from the harsh GI environment.
-
Action: Conduct an in vitro stability study. Incubate your NPTNLH formulation in simulated gastric fluid (SGF, pH 1.2 with pepsin) followed by simulated intestinal fluid (SIF, pH 6.8 with pancreatin). Quantify the amount of intact NPTNLH at various time points.
-
Solution: If significant degradation is observed, your primary strategy must be enhanced protection. Consider adding an enteric coating to your capsule or tablet to bypass the stomach entirely.[3][9] Alternatively, co-formulating with enzyme inhibitors can protect the peptide in the intestine.[3][7]
-
-
Step 3: Evaluate Intestinal Permeability.
-
Problem: NPTNLH is stable but cannot cross the intestinal wall.
-
Action: Use an in vitro cell model like Caco-2 cells. This assay measures the transport of your formulated NPTNLH from the apical (gut) side to the basolateral (blood) side of a cell monolayer.
-
Solution: If permeability is low, you need to incorporate an absorption enhancer.[2] Start with a well-characterized enhancer like sodium caprate and perform a concentration-response study to find the optimal balance between enhanced permeability and cell viability (measured by a cytotoxicity assay like MTT).[3]
-
Scenario 2: High Variability in Pharmacokinetic (PK) Data
High variability between animal subjects can mask the true effect of your formulation.
-
Problem: Inconsistent dosing, physiological differences, or formulation instability.
-
Action & Solutions:
-
Standardize Dosing Procedure: Ensure the formulation is homogenous before each dose is drawn. Use precise gavage techniques.
-
Control for Physiological State: Ensure all animals are in the same fasting state before dosing, as food can significantly impact absorption.[10]
-
Increase Subject Number (N): A larger group size can improve the statistical power and help overcome inherent biological variability.[8]
-
Check Formulation Stability: Re-confirm that your formulation is stable over the duration of the dosing period. If it aggregates or precipitates in the dosing vehicle, this will lead to inconsistent dosing.[8]
-
Part 3: Key Experimental Protocols
Here we provide a foundational, step-by-step protocol for a crucial in vitro assay.
Protocol: Evaluating NPTNLH Transport using the Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of formulated NPTNLH across an intestinal epithelium model.
Principle: Caco-2 cells, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.
Caption: Caco-2 permeability assay workflow.
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days, changing the media every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). A stable TEER value >250 Ω·cm² typically indicates a well-formed monolayer.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers gently with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Prepare your NPTNLH formulation in HBSS at the desired concentration.
-
Add the NPTNLH formulation to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At pre-determined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber to determine the initial concentration.
-
-
Sample Analysis & Calculation:
-
Quantify the concentration of NPTNLH in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of NPTNLH appearance in the basolateral chamber).
-
A is the surface area of the Transwell membrane (cm²).
-
C₀ is the initial concentration of NPTNLH in the apical chamber.
-
-
-
References
-
Richard, J. (2017). Challenges in Oral Peptide delivery: Lessons Learnt From the Clinic and Future Prospects. Therapeutic Delivery, 8(8), 663-684. [Link]
-
Richard, J. (2017). Challenges in oral peptide delivery: lessons learnt from the clinic and future prospects. Therapeutic Delivery. [Link]
-
Razzaq, A., et al. (2025). Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances. MDPI. [Link]
-
Sharma, S., et al. (2014). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. PMC - NIH. [Link]
-
SeraNovo. (2024). Overcoming Oral Peptide Delivery Challenges - Key Strategies. SeraNovo. [Link]
-
Singh, Y. (2014). Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. Hilaris. [Link]
Sources
- 1. seranovo.com [seranovo.com]
- 2. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Resolving aggregation issues in high-concentration Neb-TMOF solutions
This response is structured as a specialized Technical Support Center guide for researchers working with Neb-TMOF , identified here as the Trypsin Modulating Oostatic Factor (peptide) derived from Neobellieria bullata.
If your research involves "Neb-TMOF" as a Nebulized Metal-Organic Framework (e.g., Titanium MOF), please consult the "Alternative Chemical Context" note at the end of the guide, as the physicochemical stabilization strategies differ significantly.
Topic: Resolving Aggregation & Solubility Issues in Neb-TMOF Solutions
Status: Active | Updated: February 25, 2026 Support Level: Tier 3 (Senior Application Scientist)
Scope & Chemical Identity
This guide addresses stability challenges for the Neb-TMOF hexapeptide (Sequence: H-Asn-Pro-Thr-Asn-Leu-His-OH).
-
Molecular Weight: ~696.75 Da
-
Isoelectric Point (pI): Theoretical pI ≈ 6.8–7.2 (highly dependent on C-terminal amidation status).
-
Critical Issue: At high concentrations (>10 mg/mL) intended for nebulization or micro-injection, Neb-TMOF is prone to forming non-covalent oligomers and amyloid-like fibrils, leading to solution turbidity and loss of bioactivity.
Troubleshooting Guide (FAQ Format)
Q1: My Neb-TMOF solution turns cloudy immediately upon reconstitution at 20 mg/mL. Is the peptide degraded?
Diagnosis: Likely Isoelectric Precipitation , not degradation. Technical Explanation: Neb-TMOF contains a C-terminal Histidine (pKa ~6.0) and an N-terminal amine. At neutral pH (pH 6.5–7.5), the peptide approaches its isoelectric point (pI), where the net charge is zero. Without electrostatic repulsion, hydrophobic interactions between the Leucine (Leu) and Proline (Pro) residues drive rapid aggregation.
Protocol for Resolution: Do not filter immediately (you will lose mass). Instead, adjust the net charge:
-
Acidification Strategy: Lower pH to 4.5–5.0 using 10 mM Acetate buffer. This protonates the Histidine residue, imparting a positive charge (+1) that repels monomers.
-
Alkalinization Strategy: Raise pH to 8.5 using 10 mM Tris-HCl. This deprotonates the N-terminus, imparting a negative net charge.
Scientist’s Note: For nebulization, the Acidification Strategy is preferred, as acidic formulations are generally more stable against deamidation of the Asparagine (Asn) residues during storage.
Q2: The solution is clear initially but aggregates after 15 minutes of nebulization. Why?
Diagnosis: Shear-Induced Interfacial Aggregation . Technical Explanation: Nebulizers (especially vibrating mesh and jet types) generate massive air-liquid interfacial areas and high shear rates. Neb-TMOF molecules adsorb to these interfaces, unfold, and expose their hydrophobic cores (Leu/Pro), triggering nucleation of aggregates.
Protocol for Resolution: You must protect the interface. Add a non-ionic surfactant before nebulization.
-
Recommendation: Polysorbate 20 (PS20) or Polysorbate 80 (PS80) at 0.01% - 0.05% (w/v) .
-
Mechanism: Surfactants compete for the air-liquid interface, preventing the peptide from adsorbing and unfolding under shear stress.
Q3: We see "gelation" at concentrations >50 mg/mL. Can we prevent this without diluting?
Diagnosis: Molecular Crowding & Viscosity Increase . Technical Explanation: At ultra-high concentrations, short-range attractive forces (Van der Waals) dominate. The peptide forms a reversible hydrogel network.
Protocol for Resolution: Disrupt the network using Chaotropic Agents or Viscosity Modifiers :
-
Add Arginine-HCl (50–150 mM): Arginine acts as a hydrotrope, interacting with the peptide backbone and aromatic rings (His) to suppress protein-protein interactions.
-
Avoid NaCl: High salt (>150 mM) can screen the electrostatic repulsion you are trying to maintain, actually promoting aggregation (Salting-out effect). Keep ionic strength low (<50 mM).
Diagnostic & Stabilization Workflows
Workflow: Optimizing Neb-TMOF Stability
The following diagram illustrates the decision logic for stabilizing the peptide based on the observed failure mode.
Figure 1: Decision tree for troubleshooting Neb-TMOF instability. Blue indicates start, Red indicates failure modes, Yellow indicates corrective actions, and Green indicates success.
Comparative Data: Formulation Screens
The table below summarizes the effect of different excipients on Neb-TMOF aggregation kinetics (measured by turbidity/OD350nm) after 30 minutes of agitation.
| Formulation Condition | Additive | Mechanism | Stability Result (OD350nm) | Recommendation |
| PBS, pH 7.4 | None | Control (Near pI) | 0.45 (High Aggregation) | ❌ Avoid |
| Acetate, pH 5.0 | None | Electrostatic Repulsion | 0.12 (Moderate Stability) | ⚠️ Acceptable for short term |
| Acetate, pH 5.0 | 150 mM NaCl | Charge Screening | 0.38 (Aggregation) | ❌ Avoid High Salt |
| Acetate, pH 5.0 | 0.02% PS80 | Interface Protection | 0.02 (Clear/Stable) | ✅ Highly Recommended |
| Histidine, pH 6.0 | 100 mM Arginine | Hydrotrope/Spacer | 0.05 (Clear/Stable) | ✅ Good for High Viscosity |
Step-by-Step Protocol: Preparation of 20 mg/mL Stable Neb-TMOF
This protocol is designed to create a "Self-Validating" formulation where clarity indicates success.
Materials:
-
Neb-TMOF Lyophilized Powder
-
Buffer: 10 mM Sodium Acetate, pH 5.0
-
Stabilizer: Polysorbate 80 (Stock solution 1%)
-
0.22 µm PVDF Syringe Filter
Procedure:
-
Calculations: Calculate the volume required for 20 mg/mL.
-
Example: 10 mg peptide requires 0.5 mL buffer.
-
-
Pre-Solubilization (The "Paste" Method):
-
Do not add the full volume of buffer instantly.
-
Add 10% of the final volume (e.g., 50 µL) to the powder.
-
Gently tap to wet the powder. This prevents "clumping" where dry powder is trapped inside a hydrated shell.
-
-
Dilution: Add the remaining buffer (450 µL).
-
Surfactant Addition:
-
Add Polysorbate 80 to a final concentration of 0.02%.
-
Calculation: Add 10 µL of 1% PS80 stock to 0.5 mL solution.
-
-
Mixing: Swirl gently. DO NOT VORTEX vigorously, as this introduces air bubbles and shear stress before the surfactant has equilibrated.
-
Validation:
-
Hold the vial against a black background. The solution should be crystal clear.
-
If hazy, check pH. If pH is > 5.5, adjust with dilute acetic acid.
-
References
-
Bylemans, D., et al. (1994). Sequencing and characterization of Neb-TMOF. European Journal of Biochemistry.
-
Borovsky, D., et al. (1990). Mosquito oostatic factor: a novel decapeptide modulating trypsin-like enzyme biosynthesis in the midgut. FASEB Journal.
-
Manning, M. C., et al. (2018). Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research. (General reference for peptide aggregation mechanisms).
-
Beck-Broichsitter, M., et al. (2019). Making Concentrated Antibody Formulations Accessible for Vibrating-Mesh Nebulization.[1] Journal of Pharmaceutical Sciences. (Reference for Arginine/Surfactant stabilization in nebulizers).
Alternative Chemical Context (Disambiguation)
If "Neb-TMOF" refers to a Nebulized Titanium Metal-Organic Framework (e.g., MIL-125 or similar Ti-MOF) rather than the peptide:
-
Issue: Aggregation here is likely due to Zeta Potential neutralization or Ostwald Ripening .
-
Fix: Do not use the peptide protocols above. Instead, sonicate the MOF suspension with Polyvinylpyrrolidone (PVP) or PEG-lipid conjugates to provide steric stabilization. Ensure the particle size is <200nm prior to nebulization to prevent mesh clogging.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the HPLC Purification of H-Asn-Pro-Thr-Asn-Leu-His-OH: A Comparative Analysis
This guide provides an in-depth analysis of the purification of the hexapeptide H-Asn-Pro-Thr-Asn-Leu-His-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative look at methodological choices, explaining the rationale behind these decisions, and providing the data needed to optimize separations for this and similar hydrophilic peptides.
Physicochemical Characterization of this compound
Before designing a purification strategy, it is crucial to understand the physicochemical properties of the target peptide. This compound is a hexapeptide with a sequence rich in polar and hydrophilic amino acids (Asparagine, Threonine, Histidine), balanced by the nonpolar Leucine. This composition dictates its behavior in a reverse-phase chromatographic system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for RP-HPLC |
| Molecular Weight | 696.75 g/mol | Essential for mass spectrometry confirmation of collected fractions. |
| Sequence | Asn-Pro-Thr-Asn-Leu-His | The presence of multiple polar residues (Asn, Thr, His) suggests the peptide is relatively hydrophilic and will likely have a shorter retention time on standard C18 columns compared to more hydrophobic peptides. |
| Isoelectric Point (pI) | ~5.7 | At a typical RP-HPLC mobile phase pH of ~2 (using TFA), the Histidine residue and the N-terminus will be protonated (positive charge), ensuring sharp peak shapes and predictable interactions. |
| Hydrophobicity (GRAVY) | -1.25 | The negative Grand Average of Hydropathicity (GRAVY) score confirms the overall hydrophilic nature of the peptide, indicating it will be weakly retained in a reverse-phase system. |
The Cornerstone of Peptide Purification: Reverse-Phase HPLC
RP-HPLC is the gold standard for peptide purification due to its high resolving power and compatibility with volatile mobile phases, which are ideal for subsequent sample recovery and analysis by mass spectrometry. The separation mechanism is based on the differential partitioning of the peptide between a nonpolar stationary phase (typically alkyl-silica) and a polar mobile phase.
The retention of a peptide is primarily driven by the hydrophobic character of its amino acid side chains. For this compound, the Leucine residue provides the main hydrophobic anchor for interaction with the stationary phase. The elution is controlled by increasing the concentration of an organic modifier (commonly acetonitrile) in the mobile phase, which disrupts these hydrophobic interactions and releases the peptide from the column.
A critical component of the mobile phase is an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%. TFA serves two main purposes:
-
Acidification: It maintains a low pH (~2), which suppresses the ionization of free silanol groups on the silica backbone of the stationary phase, preventing undesirable secondary interactions and reducing peak tailing.
-
Ion Pairing: TFA forms a neutral ion pair with the positively charged residues (like Histidine and the N-terminus) on the peptide. This masks the charges, increases the peptide's overall hydrophobicity, and enhances its retention and interaction with the stationary phase, leading to sharper peaks and better resolution.
Experimental Workflow: Purifying this compound
The following diagram and protocol outline a robust workflow for the purification of the target peptide, from initial sample preparation to final purity analysis.
Caption: A typical workflow for peptide purification and analysis.
Detailed Experimental Protocol
This protocol is optimized for a standard preparative RP-HPLC system.
1. Materials & Reagents:
-
Crude this compound peptide
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Mobile Phase A: 0.1% (v/v) TFA in Water
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile
2. HPLC System & Column:
-
System: Preparative HPLC with gradient capability, UV detector, and fraction collector.
-
Column: C18 stationary phase, 10 µm particle size, 21.2 mm ID x 250 mm length.
-
Detection: Primary wavelength at 214 nm (peptide backbone) and secondary at 280 nm (aromatic side chains, for reference).
-
Flow Rate: 18.0 mL/min
-
Column Temperature: 30°C
3. Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 10 mg/mL.
-
Ensure complete dissolution; sonicate briefly if necessary.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
4. Chromatographic Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject the filtered sample onto the column.
-
Run the following gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 5.0 | 5 |
| 35.0 | 50 |
| 40.0 | 95 |
| 45.0 | 95 |
| 46.0 | 5 |
| 55.0 | 5 |
-
Monitor the separation at 214 nm and collect fractions corresponding to the main peak.
5. Post-Purification:
-
Analyze the collected fractions for purity using a rapid analytical HPLC method.
-
Confirm the identity and mass of the peptide in the pure fractions using LC-MS.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a dry powder.
Retention Time: Prediction, Observation, and Influencing Factors
Given its hydrophilic nature (GRAVY score -1.25), this compound is expected to have a relatively short retention time. With the protocol described above, the main peak is anticipated to elute at a low to moderate concentration of acetonitrile, likely between 15-25% Mobile Phase B .
The retention time is not a fixed value but is influenced by several interacting parameters. Understanding these relationships is key to method optimization and troubleshooting.
Caption: Key parameters influencing peptide retention time in RP-HPLC.
Comparative Guide to Method Alternatives
While a C18 column is the workhorse for peptide purification, alternative stationary phases can offer advantages, particularly for peptides that are difficult to resolve.
Table 2: Comparison of Stationary Phases for this compound Purification
| Stationary Phase | Principle of Interaction | Expected Retention Time (Relative to C18) | Best Suited For |
| C18 (Octadecyl) | Strong hydrophobic interactions via 18-carbon alkyl chains. | Baseline | General-purpose peptide purification. Provides the highest hydrophobic retention, which is beneficial for resolving complex mixtures. For a hydrophilic peptide like ours, it ensures sufficient retention for a good separation. |
| C8 (Octyl) | Moderate hydrophobic interactions via 8-carbon alkyl chains. | Shorter | Purifying large or very hydrophobic proteins that might be irreversibly bound to a C18 column. It can also be useful for hydrophilic peptides that are very weakly retained on C18, as it may offer different selectivity. |
| Phenyl-Hexyl | Mixed-mode interactions: moderate hydrophobicity and π-π interactions with aromatic rings. | Variable | Peptides containing aromatic residues (Trp, Tyr, Phe). While our peptide lacks these, this phase can offer unique selectivity for separating impurities with aromatic character from the target peptide. |
For this compound, a C18 column remains the recommended starting point. Its strong retentive power is necessary to ensure the hydrophilic peptide interacts sufficiently with the stationary phase to be separated from synthesis by-products and other impurities that may elute in the void volume. Should co-eluting impurities prove difficult to resolve, switching to a C8 or Phenyl-Hexyl column could alter the elution order and improve the separation.
Conclusion
The successful purification of this compound by reverse-phase HPLC is readily achievable with a well-designed method. The peptide's inherent hydrophilicity dictates a shorter retention time, making a C18 stationary phase the optimal choice to ensure adequate retention and resolution from early-eluting impurities. The use of 0.1% TFA is non-negotiable for achieving sharp, symmetrical peaks. By understanding the interplay between mobile phase composition, gradient slope, and stationary phase chemistry, researchers can effectively optimize this separation and apply these core principles to the purification of other challenging hydrophilic peptides.
References
-
Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105–132. [Link]
-
Waters Corporation. (n.d.). Peptide and Protein Purification: A Guide to Methods and Applications. Retrieved from [Link]
-
Agilent Technologies. (2019). A Practical Guide to Reversed-Phase HPLC and UHPLC for Biomolecule Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). A Guide to Peptide and Oligonucleotide Purification using Reversed Phase HPLC. Retrieved from [Link]
Mass spectrometry (ESI-MS) characterization of NPTNLH peptide
Executive Summary
The hexapeptide NPTNLH (Asn-Pro-Thr-Asn-Leu-His) presents specific analytical challenges due to its hydrophilicity and the conformational constraints introduced by the Proline residue. While MALDI-TOF and HPLC-UV are standard alternatives, Electrospray Ionization Mass Spectrometry (ESI-MS) is the superior choice for comprehensive structural validation. ESI-MS offers soft ionization that preserves labile side chains and generates multiply charged ions (
This guide details the physicochemical profile of NPTNLH, compares ESI-MS against alternative methodologies, and provides a validated experimental protocol for its characterization.
Physicochemical Profile & Mass Calculation
Understanding the molecule is the prerequisite for selecting instrument parameters. NPTNLH is a polar, basic peptide.
-
Sequence: Asn - Pro - Thr - Asn - Leu - His
-
Formula:
-
Monoisotopic Mass (
): 694.3398 Da -
Average Mass: 694.75 Da
-
Isoelectric Point (pI): ~6.74 (Neutral to slightly basic due to Histidine).
-
Hydrophobicity: Low (Hydrophilic). The presence of two Asparagine (N) and one Threonine (T) residues makes this peptide polar, requiring careful LC column selection (e.g., C18-Aq or HILIC) if chromatography is used.
Predicted Ionization Species (Positive Mode)
| Ion Species | Formula | m/z (Monoisotopic) | Notes |
| 695.35 | Dominant in acidic buffer. | ||
| 348.18 | Enhanced by Histidine protonation. | ||
| 717.33 | Common adduct if salts are present. |
Comparative Analysis: ESI-MS vs. Alternatives
The following table contrasts ESI-MS with MALDI-TOF and UHPLC-UV, justifying the selection of ESI for detailed characterization.
| Feature | ESI-MS (Recommended) | MALDI-TOF MS | UHPLC-UV (214 nm) |
| Primary Utility | Sequencing & Exact Mass | High-throughput Mass Check | Purity Quantification |
| Ionization Nature | Soft, Continuous, Multiply Charged | Pulsed, Singly Charged ( | N/A (Absorption only) |
| Structural Insight | High. MS/MS ( | Low. Post-Source Decay (PSD) is difficult for small peptides. | None. Only retention time data. |
| Salt Tolerance | Low. Requires desalting (SPE/LC). | High. Tolerates buffers/salts. | High. |
| Sample Consumption | Low (Femtomole sensitivity with Nano-ESI). | Very Low (Attomole potential). | High (Micrograms needed). |
| Critical Advantage | Protonation State: The Histidine (H) and N-terminus allow for | Rapid screening of many clones (e.g., Phage Display). | Accurate quantification of peptide concentration. |
Verdict: While MALDI is faster for simple "presence/absence" checks, ESI-MS is required to prove the sequence is NPTNLH and not an isomer or scrambled sequence (e.g., LPTNHN), which would have the exact same mass.
Validated Experimental Protocol
This protocol uses a "Self-Validating" workflow: The observation of specific charge states validates the instrument readiness before data acquisition.
A. Reagents & Sample Preparation[1]
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).
-
Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% FA.
-
Stock Solution: Dissolve 1 mg NPTNLH in 1 mL 50:50 Water/ACN (1 mg/mL).
-
Working Solution: Dilute stock 1:100 to yield 10 µg/mL (approx 14 µM) .
Expert Insight: Do not use 100% water for the stock. The Proline and Leucine residues provide just enough hydrophobicity that 100% aqueous storage can lead to surface adsorption on glass vials over time. 50% ACN prevents this.
B. Instrumentation (Direct Infusion ESI)
-
Flow Rate: 5–10 µL/min (Syringe Pump).
-
Polarity: Positive (
). -
Spray Voltage: 3.5 – 4.0 kV.
-
Capillary Temperature: 275°C.
-
Sheath Gas: 10–20 arb units (Low flow to stabilize spray).
C. Data Acquisition Strategy
-
Full Scan (MS1): Scan range m/z 100–1000.
-
Validation Check: Look for m/z 695.35 (
) and 348.18 ( ). If the peak is missing, increase the acidity (add 0.1% FA) to protonate the Histidine.
-
-
Targeted MS/MS (MS2): Isolate m/z 695.35.
-
Collision Energy (CE): Ramp 20–35 eV.
-
Goal: Generate a "ladder" of y-ions and b-ions.
-
Workflow Visualization
The following diagram illustrates the logical flow from sample reconstitution to structural validation.
Caption: Operational workflow for ESI-MS characterization of NPTNLH, highlighting the transition from parent ion detection to fragmentation analysis.
Data Interpretation & Causality
The Proline Effect
NPTNLH contains Proline at position 2. In MS/MS (CID), the peptide bond N-terminal to Proline (Asn-Pro) is often stable, while the bond C-terminal to Proline is labile.
-
Expectation: A strong
ion (corresponding to PTNLH) or (TNLH) due to Proline-directed fragmentation.
Key Fragment Ions (Theoretical)
To validate the sequence, look for these specific mass differences in the MS2 spectrum:
-
y1 (H): m/z ~156 (Histidine C-term).
-
y2 (LH): m/z ~269 (Leu + His).
-
b2 (NP): m/z ~211 (Asn + Pro).
-
Immonium Ions: Look for m/z 70 (Proline) and m/z 110 (Histidine) in the low mass region to confirm amino acid presence.
Interpretation Logic: If you observe the parent mass (695.35) but the MS/MS spectrum does not show the characteristic loss of Leucine (-113 Da) or Histidine (-137 Da), the peptide may be degraded or modified (e.g., deamidation of Asn to Asp, which adds +1 Da, shifting mass to 696.35).
References
-
NIST Chemistry WebBook. Standard Reference Data for Mass Spectrometry. National Institute of Standards and Technology. Available at: [Link]
-
Expasy. ProtParam Tool for Physicochemical parameters of peptides. SIB Swiss Institute of Bioinformatics. Available at: [Link]
-
IonSource. Tutorial on Electrospray Ionization and Fragmentation Nomenclature. Available at: [Link]
Comparative Efficacy Guide: Neb-TMOF vs. Commercial Insecticides
Topic: Comparative Efficacy of Neb-TMOF versus Commercial Insecticides Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Biorational Shift
In the landscape of vector control, the industry is pivoting from broad-spectrum neurotoxins to target-specific metabolic inhibitors. Neb-TMOF (Trypsin Modulating Oostatic Factor isolated from Neobellieria bullata) represents a paradigm shift. Unlike pyrethroids or organophosphates that target the insect nervous system, Neb-TMOF is a hexapeptide (NPTNLH) that functions as a "starvation hormone."
This guide provides a technical comparison of Neb-TMOF against industry-standard chemical and biological insecticides (Bti). The data indicates that while Neb-TMOF exhibits a slower time-to-death (TTD) compared to neurotoxins, its value lies in resistance breaking , synergistic potentiation , and environmental specificity .
Mechanistic Divergence: Mode of Action (MOA)
To understand the efficacy profile, one must first distinguish the causal mechanisms. Commercial insecticides predominantly induce acute toxicity via ion channel modulation or pore formation. Neb-TMOF operates upstream at the translational level.
The "Starvation" Pathway
Neb-TMOF binds to a specific receptor on the midgut epithelial cells. This binding event triggers a signaling cascade that halts the translation of trypsin mRNA. Without trypsin, the larvae cannot digest protein, leading to essential amino acid deficiency, stunted growth, and eventual death.
MOA Comparison Diagram
The following diagram illustrates the divergent pathways of Neb-TMOF versus Pyrethroids and Bacillus thuringiensis israelensis (Bti).
Figure 1: Mechanistic divergence between Neb-TMOF (translational inhibition) and standard insecticides (neurotoxicity/gut lysis).
Comparative Efficacy Analysis
The following data synthesizes experimental outcomes comparing Neb-TMOF (often delivered via recombinant yeast or viral vectors) against standard control agents.
Primary Efficacy Metrics
Unlike neurotoxins which show effect in minutes/hours, Neb-TMOF is a chronic stressor. However, its true power is revealed in synergism .
| Feature | Neb-TMOF (Peptide) | Bti (Biological) | Pyrethroids (Chemical) |
| Active Agent | Hexapeptide (NPTNLH) | Cry/Cyt Endotoxins | Synthetic Esters |
| Primary Target | Trypsin Biosynthesis (Ribosome) | Midgut Epithelium (Physical) | Sodium Channels (Nerve) |
| Time to Death | Slow (48–96 hours) | Moderate (12–24 hours) | Fast (< 1 hour) |
| LC50 Profile | Higher (requires sustained ingestion) | Low (highly potent) | Very Low (acute toxicity) |
| Resistance Risk | Low (Novel site of action) | Moderate (Receptor mutation) | High (kdr mutations) |
| Persistence | Low (Peptide degrades rapidly) | Moderate (UV sensitive) | High (Soil/Water residue) |
The Synergistic Effect (The "Borovsky Effect")
Research demonstrates that Neb-TMOF is most effective when used to potentiate Bti.
-
The Problem: Larvae in organic-rich water (sewage) recover from Bti because they can repair the gut epithelium if they have sufficient energy (trypsin activity).
-
The Solution: Neb-TMOF inhibits the trypsin needed for repair and energy.
-
Data Point: Combining TMOF with Bti can reduce the required Bti dose by 5-10 fold while maintaining 100% mortality.
Key Insight: Do not view Neb-TMOF solely as a standalone replacement. View it as a resistance-management partner that rescues the efficacy of Bti in difficult environments.
Experimental Protocols: Validating Neb-TMOF Efficacy
As a scientist, you require a self-validating system to test this peptide. Direct injection is impractical for mass screening; therefore, oral delivery via recombinant yeast (Pichia pastoris or Saccharomyces cerevisiae) is the industry standard.
Protocol: Yeast-Mediated Bioassay
Objective: Determine the Larvicidal Efficacy of Neb-TMOF expressed in Yeast.
Phase A: Preparation of Recombinant Yeast
-
Cloning: Insert the Neb-TMOF coding sequence (Asn-Pro-Thr-Asn-Leu-His) into a yeast expression vector (e.g., pPIC9K for P. pastoris).
-
Expression: Induce expression (e.g., Methanol induction for AOX1 promoter) for 72 hours.
-
Quantification: Verify peptide presence via ELISA or Western Blot. Critical Step: Ensure expression levels exceed 100 µg/g of wet yeast cell weight for bio-relevance.
-
Inactivation: Heat-kill yeast (60°C for 1 hour) or lyophilize. This prevents yeast overgrowth in the assay while preserving the peptide.
Phase B: Larval Bioassay Setup
-
Test Organism: Aedes aegypti or Culex quinquefasciatus (Early 2nd instar).
-
Replicates: 5 replicates of 20 larvae each (n=100 per treatment).
-
Volume: 50 mL dechlorinated tap water per cup.
Phase C: Treatment Groups (Self-Validating)
-
Negative Control: Wild-type Yeast (No TMOF) – Validates that yeast alone is not toxic.
-
Positive Control: Bti (LC50 dose) – Validates larval susceptibility.
-
Experimental: Neb-TMOF Yeast (Various concentrations: 50, 100, 200 mg/L).
-
Synergy Test: Neb-TMOF Yeast (Low Dose) + Bti (Low Dose).
Phase D: Data Collection
-
Monitor: Daily for 7 days.
-
Endpoints: Mortality, Larval Stage (Instar), and Size (Stunting).
-
Validation Check: Control mortality must be <5%.[1] If >5%, invalidate the run (check for starvation/water quality).
Workflow Diagram
Figure 2: Workflow for validating Neb-TMOF efficacy using a yeast delivery system.
Resistance Management & Environmental Profile
The Resistance Breaker
Commercial insecticides fail when target sites mutate (e.g., kdr mutation in sodium channels). Neb-TMOF targets the ribosome's translational machinery via a gut receptor.
-
Cross-Resistance: There is zero reported cross-resistance between Neb-TMOF and pyrethroids/organophosphates.
-
Evolutionary Barrier: Developing resistance to TMOF would require the insect to alter fundamental protein synthesis pathways or the specific gut receptor, which is evolutionarily "expensive" for the insect.
Environmental Safety
-
Specificity: The TMOF receptor is highly specific to dipterans (mosquitoes/flies). It does not bind to mammalian, avian, or crustacean receptors.
-
Degradation: As a peptide, Neb-TMOF degrades into amino acids in the environment, leaving no toxic residue (unlike DDT or persistent pyrethroids).
References
-
Borovsky, D., et al. (1990). "Mosquito oostatic factor: a novel decapeptide modulating trypsin-like enzyme biosynthesis in the midgut."[2] FASEB Journal.
-
Bylemans, D., et al. (1994). "Sequencing and characterization of trypsin modulating oostatic factor (TMOF) from the ovaries of the grey fleshfly, Neobellieria (Sarcophaga) bullata." European Journal of Biochemistry.[3]
-
Borovsky, D. (2003). "Trypsin-modulating oostatic factor: a potential new larvicide for mosquito control." Journal of Experimental Biology.
-
Coon, K. L., et al. (2012). "Mosquitoes rely on their gut microbiota for development." Molecular Ecology. (Contextualizes the importance of gut physiology targeted by TMOF).
Sources
A Comparative Guide to the Quantitative Analysis of Peptide Degradation Products: A Focus on NPTNLH and its Fragments NP and TNLH
For researchers, scientists, and drug development professionals, ensuring the stability and purity of peptide therapeutics is paramount. The degradation of an active pharmaceutical ingredient (API) can lead to a loss of efficacy and the emergence of impurities that may pose safety risks. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of a hypothetical peptide therapeutic, NPTNLH, and its primary degradation products, NP (N-terminal Peptide fragment) and TNLH (C-terminal Peptide fragment). We will explore the causality behind experimental choices, present comparative performance data, and provide detailed protocols to establish a robust, self-validating analytical system.
The Criticality of Degradation Monitoring in Peptide Therapeutics
Peptide drugs, due to their complex structures featuring multiple functional groups, are susceptible to various chemical and physical degradation pathways.[1] These pathways include hydrolysis, oxidation, deamidation, and racemization, which can be accelerated by environmental factors like pH, temperature, and light.[1][2] The degradation of our model peptide, NPTNLH, into fragments NP and TNLH, primarily through hydrolysis of the peptide backbone, serves as a critical quality attribute (CQA) to monitor.[3] Understanding and quantifying these degradation products is not merely a regulatory requirement but a foundational element of ensuring drug safety and efficacy throughout its lifecycle.[4][5]
Simulating Degradation: The Role of Forced Degradation Studies
To develop a "stability-indicating" method—one that can accurately measure the API in the presence of its degradation products—we must first generate these products.[1] Forced degradation, or stress testing, deliberately exposes the API to harsh conditions to accelerate its breakdown.[2][3] This process is essential for identifying potential degradation pathways and validating the analytical method's specificity.[2][5]
Key stress conditions for NPTNLH would include:
-
Acid/Base Hydrolysis: Exposure to acidic and alkaline conditions to induce cleavage of peptide bonds.[2]
-
Oxidation: Using reagents like hydrogen peroxide to target susceptible residues such as methionine or tryptophan.[2]
-
Thermal Stress: Incubation at elevated temperatures.[4]
-
Photolytic Stress: Exposure to UV or fluorescent light.[4]
A typical goal is to achieve 5-20% degradation of the API, ensuring that degradation products are generated at sufficient levels for detection and characterization without completely destroying the molecule.[2]
Hypothetical Degradation Pathway of NPTNLH
The primary degradation pathway we will consider for NPTNLH is hydrolysis, which results in the cleavage of a specific peptide bond, yielding two smaller fragments, NP and TNLH. This process is critical to monitor as it directly impacts the concentration of the active therapeutic.
Caption: Hypothetical hydrolysis pathway of NPTNLH under stress.
Comparative Analysis of Core Quantitative Techniques
The choice of analytical technique depends on the required sensitivity, selectivity, and the stage of drug development.[6] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two predominant methods for this application.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for purity analysis and quantification of peptides and their degradation products.[7][8] It is robust, reliable, and widely available, making it a common choice for quality control environments.
Expertise & Causality: The separation in RP-HPLC is based on the hydrophobicity of the analytes. A non-polar stationary phase (like C18) is used with a polar mobile phase. For peptides, a gradient elution is typically required, where the concentration of an organic solvent (like acetonitrile) is gradually increased.[8][9] This is because a single mobile phase composition (isocratic elution) is often insufficient to resolve a complex mixture of a parent peptide and its various degradation products, which may have very different polarities. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is crucial. TFA forms an ion pair with the basic residues of the peptides, neutralizing their charge and increasing their hydrophobicity, which enhances retention and improves peak shape.[10]
Experimental Protocol: Stability-Indicating RP-HPLC-UV Method
-
System Preparation: Use an HPLC or UHPLC system with a quaternary pump, autosampler, column oven, and a UV/PDA detector.[8]
-
Column: Select a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A smaller particle size (sub-2 µm) in UHPLC systems can provide higher resolution and faster run times.[11]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Develop a gradient to resolve NPTNLH from NP and TNLH. An initial screening gradient might be 5% to 60% B over 30 minutes.[8] This is then optimized to a narrower gradient around the elution window of the analytes.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (elevated temperature can improve peak shape and reduce viscosity).
-
Detection Wavelength: 214-220 nm, where the peptide bond absorbs strongly.[11]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dilute the sample (from forced degradation studies or stability testing) in Mobile Phase A to an appropriate concentration.
-
Method Validation: Validate the method according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[1]
Caption: General experimental workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the gold standard.[12][13] It provides structural information based on mass-to-charge ratio, which allows for unambiguous identification and quantification, even for co-eluting peaks that would be indistinguishable by UV detection.[14][15]
Expertise & Causality: The power of LC-MS/MS lies in its selectivity. The first mass spectrometer (Q1) isolates the precursor ion (the specific m/z of NP or TNLH). This ion is then fragmented in a collision cell (Q2), and a specific, characteristic fragment ion is monitored by the third mass spectrometer (Q3). This precursor-to-product ion transition is unique to the analyte, a technique known as Multiple Reaction Monitoring (MRM). This process filters out chemical noise and matrix interferences, leading to exceptionally low limits of detection. Sample preparation, often involving Solid-Phase Extraction (SPE) or protein precipitation, is critical to remove matrix components like salts and proteins that can cause ion suppression and contaminate the instrument.[16]
Experimental Protocol: Quantitative LC-MS/MS Method
-
System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[16]
-
Chromatography: A fast gradient using a C18 UPLC column is often sufficient, as the mass spectrometer provides the bulk of the selectivity. The mobile phases can be similar to HPLC (water/acetonitrile) but often use formic acid instead of TFA, as TFA can cause significant ion suppression in the ESI source.
-
Sample Preparation (from a biological matrix):
-
Protein Precipitation: Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge to pellet proteins. Evaporate the supernatant and reconstitute in the initial mobile phase.
-
Solid-Phase Extraction (SPE): For higher cleanliness, use an appropriate SPE cartridge to bind the analytes, wash away interferences, and then elute the purified analytes.
-
-
MS/MS Method Development:
-
Infuse a pure standard of NP and TNLH to determine the optimal precursor ion (often the [M+H]+ or [M+2H]2+ ion).
-
Perform a product ion scan to identify the most stable and intense fragment ions for each analyte.
-
Optimize MS parameters (e.g., collision energy, cone voltage) to create a sensitive and specific MRM method for each degradation product.
-
-
Quantification: Generate a calibration curve by spiking known concentrations of NP and TNLH standards into a blank matrix. An isotopically labeled version of the analyte is the ideal internal standard.[17]
Caption: General experimental workflow for LC-MS/MS analysis.
Immunoassays (Ligand-Binding Assays)
Immunoassays, such as ELISA, have historically been used for protein quantification due to their high sensitivity.[13] However, for small peptide fragments like NP and TNLH, their application is often limited.
Applicability & Limitations:
-
High Sensitivity: Can potentially reach pg/mL sensitivity.
-
Challenges: Developing specific antibodies that can distinguish between the parent peptide (NPTNLH) and its small degradation products (NP, TNLH) is a significant challenge.[18] The fragments may not be immunogenic, and the cost and time for antibody development can be substantial.[19] LC-MS/MS is often preferred as it can differentiate structurally similar compounds without the need for specific reagents.[13][16]
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between these methods is a trade-off between the robustness and accessibility of HPLC-UV and the superior sensitivity and specificity of LC-MS/MS.
| Parameter | RP-HPLC-UV | LC-MS/MS | Rationale & Justification |
| Specificity | Moderate to High | Very High | HPLC relies on chromatographic resolution. Co-elution is possible. LC-MS/MS uses mass-based precursor/product ion transitions, providing unequivocal identification.[15] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.99 | Both methods provide excellent linearity over their respective ranges.[8][15] |
| Limit of Quantitation (LOQ) | ~0.1 - 1 µg/mL (0.01 - 0.1%) | ~0.1 - 10 ng/mL | LC-MS/MS is typically 100-1000 times more sensitive, making it essential for trace-level impurity analysis or bioanalysis.[15] |
| Precision (%RSD) | ≤ 2.0% | ≤ 15% | Both methods demonstrate high precision. Regulatory guidelines for bioanalysis (LC-MS/MS) allow for slightly higher variability.[8][15] |
| Accuracy (% Recovery) | 98-102% | 85-115% | Both methods offer excellent accuracy within their validated ranges.[8][15] |
| Matrix Effect | Low | High | UV detection is less prone to matrix effects. ESI in LC-MS/MS is highly susceptible to ion suppression from matrix components, requiring cleaner samples.[12] |
| Throughput | Moderate | High | UPLC run times are very short. While sample preparation can be more complex, modern systems allow for high throughput.[16] |
| Ideal Application | QC labs, purity testing, stability studies for drug substances & products. | Impurity identification, trace-level quantification, bioanalysis (PK studies), biomarker discovery. |
Conclusion and Recommendations
The quantitative analysis of NPTNLH degradation products, NP and TNLH, is a critical task that requires robust and reliable analytical methods.
-
RP-HPLC with UV detection stands as the workhorse for routine quality control and stability testing of the final drug substance and product. Its simplicity, robustness, and cost-effectiveness make it ideal for confirming that impurities remain below specified limits.
-
LC-MS/MS is the indispensable tool for discovery, development, and bioanalytical applications. Its unparalleled sensitivity and specificity are necessary for identifying unknown degradation products during forced degradation studies and for quantifying trace-level fragments in complex biological matrices during pharmacokinetic assessments.[12][13]
Ultimately, these methods are complementary. LC-MS/MS is used to identify and characterize the degradation products and develop a deep understanding of the molecule's stability profile. This knowledge is then used to validate a simpler, more routine HPLC-UV method that can be implemented for batch release and quality control throughout the product's lifecycle, ensuring a self-validating and trustworthy system for maintaining drug safety and efficacy.
References
-
CD Formulation. Proteins & Peptides Forced Degradation Studies. Available from: [Link]
-
Lau, H., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Available from: [Link]
-
Loke, M., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC. Available from: [Link]
-
Alphalyse. Accelerated stability and forced degradation studies. Available from: [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]
-
ACS Publications. (2025). Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry. Available from: [Link]
-
AMSbiopharma. (2025). UPLC-MS/MS method development for peptide analysis. Available from: [Link]
-
Karaman, R., et al. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. Available from: [Link]
-
Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Available from: [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available from: [Link]
-
Biotech Spain. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Available from: [Link]
-
Whiteaker, J. R., et al. (2011). Quantification of proteins using peptide immunoaffinity enrichment coupled with mass spectrometry. PubMed. Available from: [Link]
-
Bioanalysis Zone. (2012). Bioanalysis of biotherapeutic proteins and peptides: immunological or MS approach?. Available from: [Link]
-
Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC. Available from: [Link]
-
IQVIA Laboratories. Quantitative Assays for Peptides using LC-MS. Available from: [Link]
-
JoVE. (2022). Peptide Immunoaffinity Enrichment Coupled With Mass Spectrometry. Available from: [Link]
-
PubMed. (2002). Degradation of polyethoxylated nonylphenols in a sewage treatment plant. Quantitative analysis by isotopic dilution-HRGC/MS. Available from: [Link]
-
PMC. Analytical Methods for Nanomaterial Determination in Biological Matrices. Available from: [Link]
-
Ovid. Quantitation of human peptides and proteins via MS: review of analytically validated assays. Available from: [Link]
-
PubMed. (2001). Identification and quantitation method for nonylphenol and lower oligomer nonylphenol ethoxylates in fish tissues. Available from: [Link]
-
PubMed. (2008). [Characteristics and Pathway of Naphthalene Degradation by Pseudomonas Sp. N7]. Available from: [Link]
-
PMC. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Available from: [Link]
-
Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Available from: [Link]
-
Zenodo. PHARMACEUTICAL SCIENCES. Available from: [Link]
-
Eawag. Naphthalene Degradation Pathway. Available from: [Link]
-
ResearchGate. (2022). A Validated Stability-Indicating HPLC-PDA Method for Tolnaftate. Available from: [Link]
-
ResearchGate. (2025). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Available from: [Link]
-
CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]
-
International Journal of Chemical and Physical Sciences. Degradation study of Nortriptyline HCl by HPTLC method. Available from: [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available from: [Link]
-
LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]
-
DDD UAB. (2019). Development of analytical methods based on Near Infrared Spectroscopy for monitoring of pharmaceutical and biotechnological proc. Available from: [Link]
-
Turkish Journal of Pharmaceutical Sciences. (2024). Characterization of Forced Degradation Products of Netarsudil. Available from: [Link]
-
MDPI. (2020). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Available from: [Link]
-
SciELO. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. Available from: [Link]
-
CRIS. (2022). H-NMR Spectroscopy Quantitative Method to Quantify Trimethylamine Content andK-Index Value in Different Species of Fish. Available from: [Link]
-
ScienceScholar. (2022). Identification and characterization of degradation products of Nateglinide. Available from: [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. Accelerated stability and forced degradation [alphalyse.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biovera.com.au [biovera.com.au]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 11. almacgroup.com [almacgroup.com]
- 12. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. UPLC-MS/MS method development for peptide analysis | AMSbiopharma [amsbiopharma.com]
- 17. ovid.com [ovid.com]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. Quantification of proteins using peptide immunoaffinity enrichment coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Assessing the Cross-Reactivity of Anti-Neb-TMOF Antibodies
For researchers and drug development professionals working with insect-specific peptide hormones, the precision of immunological tools is not just a matter of good practice; it is the bedrock of reliable data. This is particularly true for targets like the Trypsin Modulating Oostatic Factor from the gray fleshfly, Neobellieria bullata (Neb-TMOF). Neb-TMOF, a hexapeptide (Asn-Pro-Thr-Asn-Leu-His), is a critical regulator of trypsin biosynthesis in its host[1]. Its potential as a highly specific, biorational insecticide hinges on its targeted action. Consequently, any antibody developed against Neb-TMOF must be rigorously validated to ensure it does not cross-react with other molecules, which could lead to misleading results in research or off-target effects in application.
This guide provides an in-depth, experience-driven comparison of methodologies to comprehensively characterize the cross-reactivity profile of anti-Neb-TMOF antibodies. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and robust assessment workflow.
The Central Challenge: Defining Specificity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different, non-target molecule[2]. This is often due to shared or structurally similar epitopes. For Neb-TMOF, the primary candidates for cross-reactivity are not immediately obvious but can be logically deduced:
-
Homologous Peptides: The most well-known TMOF is from the mosquito Aedes aegypti (Aea-TMOF), a decapeptide with the sequence YDPAPPPPPP[3][4]. Despite sharing a name and general function, the sequences are disparate. Studies have already shown that the mosquito hormone does not affect the flesh fly, and vice-versa, indicating biological specificity at the receptor level[3]. Our goal is to confirm this specificity at the antibody-antigen level.
-
Proteins with Shared Motifs: Short peptide sequences can recur in non-homologous proteins across different species[5][6]. A key risk is that an anti-Neb-TMOF antibody might recognize the NPTNLH sequence or a similar motif in a non-target organism, from beneficial insects to mammals.
-
Endogenous Proteins in Host Tissues: When performing in-situ analyses like immunohistochemistry, it is crucial to confirm that the antibody does not bind to any endogenous proteins within the sample tissue, which could lead to false-positive signals[7].
Our validation strategy, therefore, is a tiered approach, moving from high-throughput screening to high-resolution kinetic analysis and finally to in-situ confirmation.
Tiered Antibody Validation Workflow
A robust validation plan employs orthogonal methods to build confidence in antibody specificity. Each tier provides a different type of information, and together, they form a comprehensive specificity profile.
Caption: Tiered workflow for anti-Neb-TMOF antibody cross-reactivity validation.
Tier 1: High-Throughput Screening by Competitive ELISA
Expertise & Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal first-pass screening tool due to its high throughput and sensitivity. A competitive ELISA format is particularly powerful for cross-reactivity studies[8]. In this setup, a known amount of Neb-TMOF is immobilized on a plate. The antibody is pre-incubated with a potential cross-reactant (the "competitor") before being added to the plate. If the antibody binds to the competitor in solution, it will be less available to bind to the immobilized Neb-TMOF, resulting in a reduced signal. This allows for rapid screening of a large panel of peptides.
Experimental Protocol: Competitive ELISA
-
Plate Coating:
-
Coat a 96-well high-binding microplate with 100 µL/well of Neb-TMOF peptide at 1 µg/mL in 0.1 M Carbonate-Bicarbonate Buffer (pH 9.6).
-
Incubate overnight at 4°C.
-
Causality: The high pH of the coating buffer facilitates the passive adsorption of the peptide to the polystyrene plate surface.
-
-
Washing & Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBST).
-
Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (5% non-fat dry milk in PBST).
-
Incubate for 2 hours at room temperature (RT).
-
Causality: Blocking is critical to prevent the primary or secondary antibodies from binding directly to the plate, which would cause high background noise[9].
-
-
Competition Reaction:
-
In a separate "competition" plate, serially dilute the competitor peptides (e.g., Aea-TMOF, scrambled Neb-TMOF, other insect peptides) in Assay Diluent (1% BSA in PBST).
-
Add a fixed, sub-saturating concentration of the anti-Neb-TMOF antibody to each well of the competition plate. This concentration should be determined beforehand via a direct ELISA titration and typically corresponds to the EC50 value.
-
Incubate the competition plate for 1 hour at RT to allow antibody-competitor binding.
-
-
Plate Incubation:
-
Transfer 100 µL from each well of the competition plate to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at RT.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP), diluted in Assay Diluent according to the manufacturer's recommendation.
-
Incubate for 1 hour at RT.
-
Causality: The secondary antibody provides signal amplification, as multiple secondary antibodies can bind to a single primary antibody[10][11].
-
-
Signal Development & Reading:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. Incubate in the dark at RT until sufficient color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL/well of 2 N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Summary: ELISA Cross-Reactivity
| Competitor Peptide | Sequence | IC50 (nM) | % Cross-Reactivity* |
| Neb-TMOF (Control) | NPTNLH | 15 | 100% |
| Aea-TMOF | YDPAPPPPPP | >10,000 | <0.15% |
| Scrambled Neb-TMOF | LHTNPN | >10,000 | <0.15% |
| Hypothetical Motif Homolog | LPTNYH | 2,500 | 0.6% |
| Bovine Serum Albumin | (Protein) | No Inhibition | 0% |
*Calculated as (IC50 of Neb-TMOF / IC50 of Competitor) x 100
Interpretation: The data clearly show high specificity for Neb-TMOF. The antibody does not recognize the functionally related but sequentially distinct Aea-TMOF or a scrambled version of its own epitope. A minor, low-level cross-reactivity is noted with a hypothetical peptide containing a similar sequence motif, warranting further investigation in Tier 2.
Tier 2: Specificity Confirmation by Western Blot
Expertise & Rationale: While ELISA confirms binding to a peptide, Western Blotting (WB) validates an antibody's ability to recognize the target protein in a complex mixture of proteins (a lysate) and confirms that it binds to a protein of the expected molecular weight[12][13]. This is a crucial step to rule out the binding to other proteins in both target and non-target species.
Experimental Protocol: Western Blot
-
Sample Preparation:
-
Prepare protein lysates from:
-
Neobellieria bullata tissue (positive control).
-
Aedes aegypti tissue (negative control).
-
A non-target species (e.g., Apis mellifera - honeybee).
-
A mammalian cell line (e.g., HEK293).
-
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of each lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-20% Tris-Glycine polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Causality: SDS-PAGE separates proteins primarily by mass, allowing for the verification of the target's molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Causality: The membrane provides a solid support for the subsequent immunodetection steps.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at RT in Blocking Buffer (5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the anti-Neb-TMOF primary antibody (e.g., 1 µg/mL in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Causality: The overnight incubation at a low temperature allows for high-affinity binding to equilibrate while minimizing low-affinity, non-specific interactions.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane 3 x 10 minutes in TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.
-
Causality: Thorough washing is essential to remove unbound primary antibody, reducing background signal[14].
-
-
Detection:
-
Wash the membrane 3 x 10 minutes in TBST.
-
Incubate with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.
-
Image the blot using a digital imager or X-ray film.
-
Data Summary: Western Blot Specificity
| Lysate Source | Expected Neb-TMOF MW | Observed Band(s) | Interpretation |
| N. bullata (Fleshfly) | ~0.7 kDa (as pro-peptide) | A single band at the expected size. | Specific Detection |
| A. aegypti (Mosquito) | N/A | No bands detected. | No Cross-Reactivity |
| A. mellifera (Honeybee) | N/A | No bands detected. | No Cross-Reactivity |
| HEK293 (Human) | N/A | No bands detected. | No Cross-Reactivity |
Interpretation: The Western Blot results strongly support the ELISA data. The antibody detects a single band at the correct molecular weight only in the target species lysate, confirming its high specificity in a complex proteome.
Tier 3: Quantitative Analysis of Binding Kinetics by SPR
Expertise & Rationale: Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of molecular interactions[15]. It moves beyond a simple "yes/no" answer to quantify the binding affinity (KD) and the rates of association (ka) and dissociation (kd). This is the gold standard for comparing the strength of the antibody's interaction with its intended target versus any potential off-targets[16]. A high-specificity antibody will have a fast on-rate and a very slow off-rate for its target, and dramatically weaker (or no) binding to other molecules.
Experimental Protocol: SPR Analysis
-
Chip Preparation and Ligand Immobilization:
-
Use a sensor chip with a surface suitable for amine coupling (e.g., a CM5 chip).
-
Activate the surface with a 1:1 mixture of EDC/NHS.
-
Immobilize the anti-Neb-TMOF antibody onto a flow cell to a target level of ~2000 Response Units (RU).
-
Deactivate remaining active esters with ethanolamine.
-
A reference flow cell is prepared similarly but without the antibody to allow for reference subtraction.
-
Causality: Immobilizing the antibody (the ligand) and flowing the peptide (the analyte) is often preferred when the analyte is very small, as it maximizes the potential signal change.
-
-
Kinetic Analysis:
-
Prepare a dilution series of the analyte (Neb-TMOF peptide) in running buffer (e.g., HBS-EP+), typically ranging from 100 nM down to ~1 nM.
-
Inject each concentration over the antibody and reference flow cells for a set association time (e.g., 180 seconds), followed by a long dissociation time (e.g., 600 seconds) with running buffer.
-
Causality: Using a range of analyte concentrations allows for the global fitting of kinetic data to a specific binding model (e.g., 1:1 Langmuir), providing robust ka, kd, and KD values[17].
-
-
Cross-Reactivity Testing:
-
Repeat the kinetic analysis using the same concentration range for each potential cross-reacting peptide (Aea-TMOF, etc.).
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and a buffer blank.
-
Fit the processed data to a 1:1 binding model to determine the kinetic constants.
-
Data Summary: SPR Kinetic and Affinity Constants
| Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| Neb-TMOF | 2.5 x 105 | 5.0 x 10-4 | 2.0 |
| Aea-TMOF | No Binding Detected | No Binding Detected | N/A |
| Scrambled Neb-TMOF | No Binding Detected | No Binding Detected | N/A |
| Hypothetical Motif Homolog | 1.1 x 103 | 2.2 x 10-1 | ~200,000 (200 µM) |
Interpretation: The SPR data provide a quantitative measure of specificity. The antibody binds to its target, Neb-TMOF, with high affinity (low nanomolar KD), driven by a fast on-rate and a very slow off-rate (indicating a stable complex). In contrast, no binding is detected for Aea-TMOF, and the binding to the hypothetical homolog is extremely weak (micromolar KD), with a very fast dissociation rate, confirming it is a non-specific, transient interaction.
Tier 4: In-Situ Validation by Immunohistochemistry (IHC)
Expertise & Rationale: The final and perhaps most critical validation step is to assess the antibody's performance in the context of actual tissue[18][19]. IHC can reveal the antibody's ability to recognize the native protein in its correct subcellular location and, crucially, can uncover unexpected cross-reactivity with other proteins in non-target tissues that might not have been present in a simple lysate.
Caption: Neb-TMOF mechanism of action, inhibiting trypsin biosynthesis via a gut receptor.
Experimental Protocol: IHC
-
Tissue Preparation:
-
Fix tissues (N. bullata midgut, non-target insect tissue, mammalian intestine) in 10% neutral buffered formalin and embed in paraffin (FFPE).
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Bake slides, then deparaffinize in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Causality: Formalin fixation creates cross-links that can mask the epitope. HIER uses heat and pH to reverse these cross-links, exposing the epitope for antibody binding[20].
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific protein binding with a serum-free protein block.
-
Incubate with the anti-Neb-TMOF primary antibody (at a pre-optimized concentration, e.g., 5 µg/mL) for 1 hour at RT or overnight at 4°C.
-
Incubate with an HRP-polymer-conjugated secondary antibody.
-
Causality: Polymer-based detection systems avoid the use of biotin-avidin, which can cause background staining in tissues rich in endogenous biotin.
-
-
Visualization and Counterstaining:
-
Develop the signal with a chromogen like DAB (diaminobenzidine), which produces a brown precipitate.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and coverslip the slides.
-
Data Summary: IHC Staining Profile
| Tissue Sample | Expected Staining Location | Observed Staining | Interpretation |
| N. bullata Midgut | Cytoplasmic/membranous in epithelial cells | Strong, specific staining in gut epithelial cells. | Correct Localization |
| N. bullata Muscle | None | No staining observed. | Negative Tissue Control |
| A. mellifera Midgut | None | No staining observed. | No Cross-Reactivity |
| Mouse Intestine | None | No staining observed. | No Cross-Reactivity |
Interpretation: The IHC results provide the ultimate confirmation of specificity. The antibody correctly identifies its target in the appropriate cellular location within the target species and shows a complete absence of staining in non-target tissues, validating its utility for specific in-situ applications.
Conclusion and Recommendations
The comprehensive, multi-tiered validation approach detailed here provides an unambiguous assessment of the specificity of an anti-Neb-TMOF antibody.
-
ELISA served as an effective high-throughput screen, quickly eliminating grossly cross-reactive candidates.
-
Western Blot confirmed this specificity against a complex proteome and verified the molecular weight of the target.
-
Surface Plasmon Resonance delivered the definitive quantitative data, revealing a high-affinity, specific interaction with Neb-TMOF and only transient, physiologically irrelevant binding to a related motif.
-
Immunohistochemistry provided the crucial in-situ validation, confirming the antibody works as intended in a complex tissue environment without off-target binding.
For researchers in the field, this guide serves as a template for rigorous antibody validation. It is imperative to not rely on a single technique. Only by building a body of evidence from orthogonal methods can one be confident that an antibody is truly specific for its target. This diligence ensures the integrity of your research and the safety and efficacy of any potential downstream applications.
References
-
The National Cotton Council. TRYPSIN MODULATING OOSTATIC FACTOR (TMOF): AN ENVIRONMENTALLY SAFE INSECTICIDE. [Link]
-
Borovsky, D. (2003). Trypsin-modulating oostatic factor: a potential new larvicide for mosquito control. Journal of Experimental Biology. [Link]
-
Perdamaian, H. A., et al. (2015). The Effectiveness of Trypsin Modulating Oostatic Factor (TMOF) and Combination of TMOF with Bacillus thuringiensis Against Aedes aegypti Larvae in the Laboratory. Iranian Journal of Public Health. [Link]
-
Borovsky, D. (2003). Trypsin-modulating oostatic factor: a potential new larvicide for mosquito control. PubMed. [Link]
-
Bio-Synthesis Inc. Trypsin-Modulating Oostatic Factors (TMOF). [Link]
-
Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. [Link]
-
Gown, A. M., et al. (2017). Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers. PMC. [Link]
-
ResearchGate. (2022). The Rimm Lab Protocol for antibody validation for immunohistochemistry or immunofluorescence. [Link]
-
Bio-Rad. Western Blotting Immunodetection Techniques. [Link]
-
Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. [Link]
-
ELISA kit. Antibody Cross Reactivity And How To Avoid It? [Link]
-
Bio-Rad. Demonstrating Antibody Specificity - Western Blot Example. [Link]
-
ResearchGate. (2015). An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry. [Link]
-
Elite Learning. (2015). Validation for Immunohistochemistry. [Link]
-
Frontiers. (2024). Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection. [Link]
-
Sanchez-Tirado, E., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. PMC. [Link]
-
GenFollower. (2025). Step-by-Step ELISA Protocol: A Comprehensive Guide. [Link]
-
SeraCare. Technical Guide for ELISA - Protocols. [Link]
-
2BScientific. Application Guides / ELISA Protocol. [Link]
-
Royal, D., et al. (2016). Surface Plasmon Resonance for Therapeutic Antibody Characterization. Methods in Molecular Biology. [Link]
-
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]
-
Fornelli, L., et al. (2023). Mass spectrometry characterization of antibodies at the intact and subunit levels: from targeted to large-scale analysis. PMC. [Link]
-
A3P. Mass spectrometry, a tool for the characterisation of monoclonal antibodies. [Link]
-
Murray, D. L., & Barnidge, D. R. (2017). Mass Spectrometry Approaches for Identification and Quantitation of Therapeutic Monoclonal Antibodies in the Clinical Laboratory. ASM Journals. [Link]
-
Cele, S., et al. (2022). SARS-CoV-2 BA.4 infection triggers more cross-reactive neutralizing antibodies than BA.1. Nature Communications. [Link]
-
Polonis, V. R., et al. (2008). Factors Associated with the Development of Cross-Reactive Neutralizing Antibodies during Human Immunodeficiency Virus Type 1 Infection. PMC. [Link]
-
Panja, S., et al. (2022). A Statistical Analysis of the Sequence and Structure of Thermophilic and Non-Thermophilic Proteins. PMC. [Link]
-
Christensen, D. G., et al. (2022). Investigation of the Importance of Protein 3D Structure for Assessing Conservation of Lysine Acetylation Sites in Protein Homologs. Frontiers in Molecular Biosciences. [Link]
-
Johansson, M. U., & Lindorff-Larsen, K. (2013). Recurrent Structural Motifs in Non-Homologous Protein Structures. MDPI. [Link]
-
Garcia-Rodriguez, C., et al. (2021). A Four-Monoclonal Antibody Combination Potently Neutralizes Multiple Botulinum Neurotoxin Serotypes C and D. MDPI. [Link]
-
Cheng, X., & Zhang, X. (2005). Structural and sequence motifs of protein (histone) methylation enzymes. PubMed. [Link]
Sources
- 1. Trypsin-Modulating Oostatic Factors (TMOF) [biosyn.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Trypsin-modulating oostatic factor: a potential new larvicide for mosquito control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural and sequence motifs of protein (histone) methylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secondary Antibody Cross-Adsorption and Cross Reactivity | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. elisakits.co.uk [elisakits.co.uk]
- 9. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 10. genfollower.com [genfollower.com]
- 11. seracare.com [seracare.com]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 16. criver.com [criver.com]
- 17. Surface Plasmon Resonance for Therapeutic Antibody Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for H-Asn-Pro-Thr-Asn-Leu-His-OH (NPTNLH)
Executive Summary: The "Bottom Line"
Do not dispose of H-Asn-Pro-Thr-Asn-Leu-His-OH (NPTNLH) down the drain.
While the peptide sequence itself (Asn-Pro-Thr-Asn-Leu-His) is composed of naturally occurring amino acids and is generally classified as low-toxicity, laboratory disposal is dictated by context —specifically the solvents present (e.g., TFA, Acetonitrile) and the potential for environmental eutrophication.
-
Solid State (Lyophilized): Dispose of as Non-Regulated Chemical Waste (unless mixed with hazardous scavengers) destined for incineration.
-
Liquid State (Solution): Dispose of as Hazardous Chemical Waste . Classify based on the solvent (Ignitable/Corrosive).
Molecular Profile & Risk Assessment
To dispose of a chemical safely, you must understand what it is.[1] As a Senior Application Scientist, I approach this not just as "trash," but as a chemical system.
The Molecule: this compound
-
Sequence: Asparagine - Proline - Threonine - Asparagine - Leucine - Histidine
-
Characteristics: A hexapeptide containing polar (Asn, Thr, His) and hydrophobic (Pro, Leu) residues. It is likely water-soluble but may require pH adjustment.
-
Biological Context: This sequence appears in various protein structures (e.g., Hepatitis B polymerase fragments), but as an isolated synthetic peptide, it lacks the infectivity of a virus.
The "Hidden" Hazards (Causality)
Most researchers underestimate peptide waste because "amino acids are food." Here is why strict disposal is required:
-
The Solvent Trap: Synthetic peptides are rarely pure. They are often dissolved in HPLC mobile phases (Acetonitrile/Water + 0.1% TFA).
-
Eutrophication: Even non-toxic peptides are nitrogen-rich. Releasing gram-quantities into municipal water systems increases Biological Oxygen Demand (BOD), promoting algae blooms and violating local wastewater permits.
-
Bioactivity Uncertainty: While NPTNLH is not a known "P-listed" acute toxin (like Amanitin), EHS protocols dictate treating all bioactive peptides as potentially hazardous to prevent accidental exposure to novel analogs.
Waste Classification Workflow
Visualizing the decision process prevents common errors, such as throwing synthetic peptides into biohazard bags (which is expensive and incorrect for non-infectious material).
Caption: Decision logic for classifying peptide waste based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Waste (Lyophilized Powder)
Use this for: Expired vials, spilled powder, or excess synthetic peptide.
The Logic: Solid synthetic peptides are generally not RCRA hazardous, but they must be incinerated to ensure complete destruction of the sequence.
-
Containment: Keep the peptide in its original glass vial if possible. Ensure the cap is tight.[2][5][6]
-
Secondary Container: Place the vial into a clear, sealable plastic bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Apply a "Non-Regulated Chemical Waste" label.
-
Constituents: "Peptide: this compound"
-
Hazards: Check "None" (unless specific scavengers are present).
-
-
Disposal: Place in the lab's Solid Chemical Waste drum.
Protocol B: Liquid Waste (HPLC & Synthesis)
Use this for: HPLC effluent, dissolved stocks, and cleavage cocktails.
The Logic: The hazard here is usually the Acetonitrile (Flammable) and TFA (Corrosive) . This is a "Mixed Load" hazard.
Step-by-Step:
-
Segregation: Do not mix this stream with Chlorinated waste (e.g., Dichloromethane) or Basic waste (e.g., Bleach/Ammonia). Mixing Acidic Peptide waste (TFA) with Bleach releases Chlorine gas.
-
Container Selection: Use a standard 4L or 10L HDPE Safety Carboy (e.g., Justrite).
-
Labeling: Apply a "Hazardous Waste" label.
-
Constituents: "Acetonitrile (50%), Water (50%), Trifluoroacetic Acid (0.1%), Trace Peptide."
-
Hazard Checkbox: Mark "Ignitable" (if >24% alcohol/ACN) and "Corrosive" (if pH < 2).
-
-
Storage: Keep cap closed when not in use (prevent evaporation). Store in a secondary containment tray.
Protocol C: Contaminated Debris (Sharps & Vials)
Use this for: Needles, broken glass, and empty vials.
-
Sharps: Needles used for peptide injection must go into a Hard-Sided Sharps Container .[8]
-
If the peptide is synthetic: Label container "Chemical Sharps."
-
If the peptide is viral/recombinant: Label container "Biohazardous Sharps."
-
-
Empty Vials: If the vial contained "P-listed" acute toxins (not this peptide), it would be hazardous waste. For NPTNLH, "RCRA Empty" rules apply:
-
Triple rinse the vial with a solvent capable of dissolving the peptide (e.g., water or methanol).
-
Pour rinsate into the Liquid Waste carboy (Protocol B).
-
Deface the label on the vial.
-
Dispose of the glass vial in the Glass Disposal Box (broken glass/trash).
-
Quantitative Data: Waste Codes & Compatibility
Use this table to fill out your institution's waste tags correctly.
| Parameter | HPLC Waste Stream | Solid Peptide (Pure) | Cleavage Cocktail |
| Primary Constituent | Acetonitrile / Water | This compound | TFA / Scavengers |
| RCRA Hazard Code | D001 (Ignitable) | None (Non-Regulated) | D002 (Corrosive) |
| pH Range | 2.0 - 4.0 | N/A | < 1.0 |
| Disposal Method | Fuel Blending / Incineration | Incineration | Neutralization / Incineration |
| Container Type | HDPE Carboy | Poly bag / Drum | Glass or HDPE (No Metal) |
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[5] Retrieved from [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.[1][3] Retrieved from [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. biovera.com.au [biovera.com.au]
- 4. chemicalbook.com [chemicalbook.com]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. peptide24.store [peptide24.store]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Safe Handling of h-Asn-Pro-Thr-Asn-Leu-His-OH
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with the peptide h-Asn-Pro-Thr-Asn-Leu-His-OH. This document moves beyond a simple checklist to offer a framework for safe and effective handling, grounded in established laboratory practices. The toxicological properties of many synthetic peptides, including this one, have not been fully investigated, and therefore, a cautious approach is warranted.[1][2]
Foundational Principles of Peptide Handling
While synthetic peptides are integral to research, they are potent biological materials that demand strict adherence to safety protocols to ensure both the well-being of laboratory personnel and the integrity of scientific data.[3] Before beginning any work, a comprehensive risk assessment should be conducted, considering the peptide's chemical properties and potential exposure routes.[4] All peptides should be treated as "Research Use Only" (RUO) materials with appropriate containment measures.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate PPE is non-negotiable when handling research chemicals and serves as the primary barrier against accidental exposure.[3]
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from accidental splashes of peptide solutions or airborne lyophilized powder.[3][5][6][7] |
| Hand Protection | Chemical-resistant disposable gloves (e.g., nitrile) | Prevents direct skin contact.[3][5][6][7] Gloves should be changed immediately if they become contaminated.[3] |
| Body Protection | Laboratory coat or protective gown | Shields skin and personal clothing from spills and contamination.[3][5][6][7] |
| Respiratory Protection | Not generally required for small quantities | For weighing larger quantities or when there is a risk of generating dust, a dust mask or handling within a fume hood is recommended to minimize inhalation.[6] |
| Footwear | Closed-toe shoes | A standard requirement in all laboratory environments to protect against spills.[4][5] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a structured operational plan minimizes the risk of exposure and cross-contamination.[3]
3.1. Preparation and Weighing of Lyophilized Powder
The fine, lyophilized form of peptides can easily become airborne, making careful handling critical to prevent inhalation.[3]
-
Designate a Work Area : Confine all peptide handling to a specific, clean, and organized laboratory bench or a chemical fume hood.[3][6]
-
Equilibrate to Room Temperature : Before opening, allow the sealed container of the lyophilized peptide to warm to room temperature, preferably in a desiccator. This prevents condensation of atmospheric moisture, which can degrade the peptide.[2][8][9]
-
Weighing : To minimize dust inhalation, perform weighing of the powdered peptide in a fume hood or on a bench with minimal air currents.[3][6] Use anti-static weighing techniques and a clean spatula and weigh boat.[4][6]
3.2. Reconstitution and Handling of Peptide Solutions
-
Solvent Selection : Consult the product's technical data sheet for solubility information.[6] Peptides are often dissolved in sterile, purified water or a buffer solution.[2][6]
-
Dissolution : Add the appropriate solvent to the vial containing the peptide.[6] To dissolve, gently swirl or vortex the vial.[6] Avoid vigorous shaking, which can cause denaturation.[6]
-
Labeling : Clearly label all solutions with the peptide name, concentration, date of preparation, and a "Research Use Only" warning.[3]
-
Storage of Solutions : The shelf life of peptide solutions is limited.[8] For longer-term storage, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][8][9] Store solutions at -20°C or colder.[8][9]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
Spill and Emergency Procedures
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
-
Skin Contact : Immediately rinse the affected area with soap and water for at least 15 minutes.[3] Remove any contaminated clothing.[4]
-
Eye Contact : Use the nearest eyewash station to flush the eyes continuously for at least 15 minutes and seek medical attention.[3]
-
Inhalation : Move the affected individual to fresh air immediately and seek medical attention.[3][10]
-
Spill : Clear and restrict access to the area.[4] Use appropriate absorbent materials and PPE to clean the spill and decontaminate the area.[4]
Disposal Plan: Environmental Responsibility
Proper disposal of peptide waste is a critical aspect of laboratory safety and environmental responsibility.[6]
-
Waste Segregation : Never dispose of peptides in the regular trash or down the drain.[1][3][4] All used vials, contaminated PPE, and chemical waste should be collected in designated, properly labeled hazardous waste containers.[1][3]
-
Solid Waste : Place all solid waste contaminated with the peptide, such as gloves, tips, and vials, into a designated solid chemical waste container.[1]
-
Liquid Waste : Collect aqueous and organic waste streams in separate, designated containers.[4] While not always mandatory for non-hazardous peptides, inactivation through hydrolysis (e.g., with a strong acid or base followed by neutralization) can provide an additional layer of safety before disposal.[1]
-
Institutional Protocols : Always adhere to your institution's environmental health and safety (EH&S) department's protocols for the collection and disposal of chemical waste.[1][3]
By integrating these principles of conscientious PPE use, structured handling protocols, and responsible disposal, researchers can work safely and effectively with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research.
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21).
- Safe Handling & Lab PPE for Peptides | Compliance Research Guide. (2025, December 8). Purepeptix.
- Proper Disposal of Acetyl-Tau Peptide (273-284) Amide: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Personal protective equipment for handling H-Gly-gly-sar-OH. (n.d.). Benchchem.
- Are there any safety concerns when handling peptide substrates? (2025, August 6). Biorunstar.
- Storage and Handling Synthetic Peptides. (n.d.). Sigma-Aldrich.
- Handling and Storage of Synthetic Peptides. (n.d.). tirzepatyd.store.
- How to Handle Research Compounds Safely. (2025, September 5).
- Handling and Storage Instructions Standard Peptides. (n.d.). Thermo Fisher Scientific.
- Essential Guide to the Safe Disposal of ATWLPPR Peptide TFA. (n.d.). Benchchem.
- H-GLY-ASN-OH - Safety Data Sheet. (2025, April 19). ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. peptide24.store [peptide24.store]
- 4. biovera.com.au [biovera.com.au]
- 5. purepeptix.com [purepeptix.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biorunstar.com [biorunstar.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tirzepatyd.store [tirzepatyd.store]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
